Fmoc-Orn(Boc)-OPfp
Description
BenchChem offers high-quality Fmoc-Orn(Boc)-OPfp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Orn(Boc)-OPfp including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29F5N2O6/c1-31(2,3)44-29(40)37-14-8-13-21(28(39)43-27-25(35)23(33)22(32)24(34)26(27)36)38-30(41)42-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,37,40)(H,38,41)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILLMXCUHPJKIF-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29F5N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569646 | |
| Record name | Pentafluorophenyl N~5~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123180-69-8 | |
| Record name | Pentafluorophenyl N~5~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Fmoc-Orn(Boc)-OPfp: Properties, Applications, and Protocols
This guide provides an in-depth analysis of N-α-Fmoc-N-δ-Boc-L-ornithine pentafluorophenyl ester (Fmoc-Orn(Boc)-OPfp), a critical building block in modern solid-phase peptide synthesis (SPPS). Designed for researchers, chemists, and professionals in drug development, this document elucidates the compound's chemical properties, the rationale behind its molecular design, and its practical application in the synthesis of complex peptides.
Introduction: The Strategic Role of Fmoc-Orn(Boc)-OPfp in Peptide Synthesis
Fmoc-Orn(Boc)-OPfp is a specialized amino acid derivative widely employed in the assembly of peptide sequences.[1] Its utility stems from a sophisticated molecular architecture that incorporates two distinct protecting groups, Fmoc and Boc, and a highly reactive activating group, the pentafluorophenyl (Pfp) ester. This combination provides chemists with precise control over the peptide elongation process, a necessity for the synthesis of high-purity peptides for research, therapeutic, and diagnostic applications.[1]
The ornithine side chain, with its terminal primary amine, is a common site for branching, labeling, or the introduction of other functional moieties. The dual protection strategy, with the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the δ-amine of the ornithine side chain, allows for orthogonal deprotection. This means one group can be removed selectively without affecting the other, a cornerstone of advanced peptide chemistry. The Pfp ester, in turn, functions as a powerful activating group, facilitating efficient and rapid amide bond formation (coupling) with the free N-terminus of the growing peptide chain.[1]
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of Fmoc-Orn(Boc)-OPfp is essential for its proper handling, storage, and application.
Core Data Summary
The fundamental properties of Fmoc-Orn(Boc)-OPfp are summarized in the table below, compiled from authoritative chemical data sources.
| Property | Value | Source(s) |
| Chemical Name | N-α-Fmoc-N-δ-Boc-L-ornithine pentafluorophenyl ester | [2][3] |
| Synonyms | Fmoc-Ornithine(Boc)-OPfp, Fmoc-N-delta-Boc-L-ornithine pentafluorophenyl ester | [2][3] |
| Molecular Formula | C₃₁H₂₉F₅N₂O₆ | [1][2][4] |
| Molecular Weight | 620.56 g/mol | [1][2] |
| CAS Number | 123180-69-8 | [2][3][4] |
| Appearance | White solid | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Storage Conditions | 2-8°C or below -20°C for long-term storage | [1][2][3] |
Molecular Structure and Functional Components
The efficacy of Fmoc-Orn(Boc)-OPfp is derived directly from the interplay of its three key functional moieties: the Fmoc group, the Boc group, and the OPfp ester.
Caption: Functional components of the Fmoc-Orn(Boc)-OPfp molecule.
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: Attached to the α-amine, this bulky aromatic group is stable to acidic conditions but is readily cleaved by a secondary amine base, typically piperidine in DMF. This allows for the sequential addition of amino acids to the N-terminus.
-
Boc (tert-butyloxycarbonyl) Group: Protecting the δ-amine of the ornithine side chain, the Boc group is stable to the basic conditions used for Fmoc removal but is easily cleaved by moderate acids, such as trifluoroacetic acid (TFA). This orthogonality is crucial for selective side-chain modification.
-
OPfp (Pentafluorophenyl Ester): This group transforms the carboxylic acid of the ornithine into a highly reactive ester. The electron-withdrawing fluorine atoms make the carbonyl carbon highly electrophilic, promoting rapid and efficient nucleophilic attack by the free amine of the resin-bound peptide, thus forming a new peptide bond with minimal risk of racemization.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Orn(Boc)-OPfp is as a building block in Fmoc-based SPPS.[1] The workflow is systematic and cyclic, allowing for the automated or manual construction of a desired peptide sequence.
The SPPS Cycle using Fmoc-Orn(Boc)-OPfp
The incorporation of an Orn(Boc) residue into a peptide chain follows a well-defined cycle. The diagram below illustrates the key stages.
Caption: Standard workflow for incorporating Fmoc-Orn(Boc)-OPfp in SPPS.
Detailed Experimental Protocol
This protocol outlines the manual coupling of Fmoc-Orn(Boc)-OPfp to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine terminus (e.g., H-Gly-Rink Amide Resin)
-
Fmoc-Orn(Boc)-OPfp
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Reaction vessel with filtration capabilities
Protocol:
-
Resin Swelling:
-
Place the peptide-resin (1.0 eq) in the reaction vessel.
-
Add sufficient DMF to cover the resin and allow it to swell for 30 minutes with gentle agitation. This ensures that all reactive sites within the resin beads are accessible.
-
-
Fmoc Deprotection (if applicable):
-
If the N-terminus is Fmoc-protected, drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes. The appearance of the UV-active piperidine-dibenzofulvene adduct can be monitored to confirm deprotection.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.
-
Drain the deprotection solution.
-
-
Washing:
-
Wash the resin thoroughly to remove residual piperidine and byproducts. A typical wash cycle is:
-
DMF (3 times)
-
DCM (2 times)
-
DMF (3 times)
-
-
A small sample of resin can be tested with chloranil or Kaiser test to confirm the presence of a free primary amine.
-
-
Coupling of Fmoc-Orn(Boc)-OPfp:
-
Dissolve Fmoc-Orn(Boc)-OPfp (1.5 - 2.0 eq relative to the resin loading) in a minimal amount of DMF.
-
Add the solution to the washed, deprotected resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation. The Pfp ester is highly reactive, so external activators (like HOBt/HBTU) are generally not required, simplifying the process and reducing potential side reactions.
-
Monitor the reaction completion using a colorimetric test (e.g., Kaiser test). A negative test (beads remain yellow) indicates that all free amines have been acylated.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagent and the pentafluorophenol byproduct.
-
-
Cycle Repetition:
-
The resin, now bearing the Fmoc-Orn(Boc)- group at its N-terminus, is ready for the next cycle of deprotection and coupling with the subsequent amino acid.
-
Conclusion: A Versatile Tool for Advanced Peptide Chemistry
Fmoc-Orn(Boc)-OPfp stands out as a highly efficient and versatile reagent in the peptide chemist's toolkit. Its pre-activated nature streamlines the coupling step in SPPS, while the orthogonal Fmoc and Boc protecting groups offer strategic flexibility for synthesizing complex, branched, or modified peptides. This combination of reactivity and control makes it an invaluable asset in the fields of drug discovery, biochemistry, and materials science, enabling the creation of novel peptide-based molecules with tailored functions.[1]
References
-
Chemical Point. (n.d.). Fmoc-Orn(Boc)-OPfp. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Purity and Analysis of Fmoc-Orn(Boc)-OPfp for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Strategic Importance of Fmoc-Orn(Boc)-OPfp in Peptide Synthesis
The non-proteinogenic amino acid ornithine is a versatile component in the design of novel peptide therapeutics, valued for its role in creating lactam bridges for cyclization, which can significantly enhance peptide stability and bioactivity.[1] The derivative, Fmoc-Orn(Boc)-OPfp, is a trifecta of chemical precision, combining three key functionalities:
-
The Fmoc (9-fluorenylmethoxycarbonyl) group: This base-labile protecting group for the α-amino moiety is the cornerstone of the most widely used SPPS strategy.[][3] Its removal under mild basic conditions, typically with piperidine, allows for the sequential addition of amino acids without damaging the growing peptide chain.[1][]
-
The Boc (tert-butyloxycarbonyl) group: As an acid-labile protecting group for the δ-amino side-chain of ornithine, the Boc group provides orthogonality.[1] This is crucial as it remains stable during the basic conditions of Fmoc removal, allowing for selective deprotection of the side-chain for further modification or cyclization after the main peptide sequence is assembled.[1][4]
-
The OPfp (pentafluorophenyl) ester: This active ester is a highly efficient activating group for the carboxyl function. The electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon highly susceptible to nucleophilic attack by the free amino group of the growing peptide chain, leading to rapid and efficient peptide bond formation.[5][6] This high reactivity minimizes the risk of side reactions and racemization, which is a significant advantage over other coupling methods.[5][7]
The strategic combination of these three groups in a single molecule makes Fmoc-Orn(Boc)-OPfp a highly valued reagent for streamlining the synthesis of complex and modified peptides.[4]
Purity Analysis: A Multi-faceted Approach to Ensuring Quality
The purity of Fmoc-Orn(Boc)-OPfp is not a monolithic parameter but rather a composite of its chemical, enantiomeric, and process-related impurity profile. Even seemingly minor impurities can have a cascading effect on the outcome of a multi-step peptide synthesis, leading to challenging purifications and compromised final product quality. A robust quality control regimen, therefore, employs a suite of orthogonal analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the workhorse for assessing the chemical purity of Fmoc-Orn(Boc)-OPfp. A typical specification for high-quality material is a purity of ≥98% as determined by HPLC.[4]
Experimental Protocol: RP-HPLC Purity Assessment
-
Column: A C18 stationary phase is commonly used (e.g., Phenomenex Aeris™ C18, 3.6 µm, 4.6 x 150 mm).[8]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[8]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the main compound and any impurities. A typical gradient might be 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 280 nm, corresponding to the absorbance of the Fmoc group.
-
Sample Preparation: A solution of Fmoc-Orn(Boc)-OPfp is prepared in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides an orthogonal confirmation of the chemical structure and can detect impurities that may co-elute with the main peak in HPLC. The spectrum should be consistent with the expected chemical shifts and integrations for all protons in the molecule.
Data Interpretation:
-
Fmoc group protons: A series of multiplets in the aromatic region (typically ~7.2-7.8 ppm).
-
Ornithine backbone and side-chain protons: Aliphatic signals that can be assigned through 2D NMR techniques if necessary.
-
Boc group protons: A characteristic sharp singlet at approximately 1.4 ppm, integrating to 9 protons.
Any significant unassigned signals may indicate the presence of impurities.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For Fmoc-Orn(Boc)-OPfp, the expected monoisotopic mass is 620.19 g/mol . Electrospray ionization (ESI) is a common technique for this analysis.
Chiral Purity
Contamination with the D-enantiomer is a critical parameter to control, as it can lead to the formation of diastereomeric peptides with potentially altered biological activity and difficult purification profiles.[8] Chiral HPLC is the definitive method for determining enantiomeric purity.
Experimental Protocol: Chiral HPLC
-
Chiral Stationary Phase (CSP): Macrocyclic glycopeptide-based columns, such as those based on teicoplanin or ristocetin A, have shown excellent performance in separating Fmoc-amino acid enantiomers.[9]
-
Mobile Phase: The mobile phase can be either a polar organic phase (e.g., acetonitrile/methanol/acetic acid/triethylamine) or a reversed-phase system (e.g., water/acetonitrile with a buffer).[9] The choice of mobile phase depends on the specific CSP and the analyte.
-
Detection: UV detection at 254 nm.
A high-purity starting material should exhibit an enantiomeric excess (e.e.) of ≥99.8%.
| Parameter | Typical Specification | Analytical Method | Potential Impact of Out-of-Specification Result |
| Appearance | White to off-white powder | Visual Inspection | Color changes may indicate degradation or significant impurities. |
| Purity (HPLC) | ≥ 98.0% | RP-HPLC | Lower purity leads to a higher burden of impurities in the final peptide, complicating purification.[8] |
| Enantiomeric Purity | ≥ 99.8% L-isomer | Chiral HPLC | Contamination with the D-isomer results in diastereomeric peptides with potentially altered biological activity.[8] |
| Molecular Weight | 620.56 g/mol (average) | Mass Spectrometry | Confirms the identity of the compound. |
| Structure Confirmation | Conforms to structure | ¹H NMR | Verifies the chemical structure and detects organic impurities. |
| Storage Conditions | -20°C, desiccated | N/A | Improper storage can lead to degradation and hydrolysis.[4][8] |
Table 1: Key Quality Attributes and Analytical Methods for Fmoc-Orn(Boc)-OPfp.
Implications of Impurities for Peptide Synthesis
The adage "garbage in, garbage out" is particularly apt for SPPS. The quality of the starting materials directly dictates the success of the synthesis.
Common Impurities and Their Consequences
Several classes of impurities are commonly found in Fmoc-amino acids and their activated esters:
-
Fmoc-Dipeptide: The presence of Fmoc-Orn(Boc)-Orn(Boc)-OPfp will lead to the insertion of an extra ornithine residue into the peptide sequence.[10]
-
Free Amino Acid (H-Orn(Boc)-OPfp): This impurity can lead to the deletion of the intended ornithine residue.
-
β-Alanine Adducts: These impurities arise from the synthesis of the Fmoc protecting group and can lead to the insertion of a β-alanine residue.[11]
-
Acetic Acid: Residual acetic acid from the manufacturing process can act as a capping agent, leading to truncated peptide sequences.[12]
-
Fmoc-Orn(Boc)-OH: The unactivated free acid will not couple efficiently, resulting in deletion sequences.
Visualizing the Impact of Impurities
The presence of impurities disrupts the elegant cycle of SPPS, leading to a heterogeneous mixture of peptides that can be difficult and costly to purify.
Conclusion: A Foundation of Quality for Successful Peptide Synthesis
Fmoc-Orn(Boc)-OPfp is a powerful and efficient reagent for the incorporation of ornithine into synthetic peptides. Its unique combination of orthogonal protecting groups and a highly activated carboxylic ester facilitates the synthesis of complex and cyclic peptides. However, the success of any peptide synthesis is fundamentally reliant on the quality of the building blocks. A thorough understanding of the potential impurities and the implementation of a rigorous, multi-technique analytical approach to quality control are not merely best practices—they are prerequisites for reproducible, high-yield peptide synthesis. For researchers and drug development professionals, investing in high-purity, well-characterized Fmoc-Orn(Boc)-OPfp is a critical step in ensuring the integrity and success of their scientific endeavors.
References
-
Pentafluorophenyl esters. Wikipedia. Available from: [Link]
-
Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. National Institutes of Health (NIH). Available from: [Link]
-
Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. Available from: [Link]
-
Fmoc-Orn(Boc)-OPfp. CHEMICAL POINT. Available from: [Link]
-
Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives*. ResearchGate. Available from: [Link]
-
A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS. PubMed Central. Available from: [Link]
-
Supporting Information. ScienceOpen. Available from: [Link]
-
Fmoc-Orn(Boc)-OH [109425-55-0]. Aapptec Peptides. Available from: [Link]
-
Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. PubMed. Available from: [Link]
-
In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. MDPI. Available from: [Link]
-
¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3.. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentafluorophenol and its derivatives [en.highfine.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
Storage and stability guidelines for Fmoc-Orn(Boc)-OPfp
An In-Depth Technical Guide on the Storage and Stability of Fmoc-Orn(Boc)-OPfp
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Nα-(9-Fluorenylmethoxycarbonyl)-Nδ-(tert-butyloxycarbonyl)-L-ornithine pentafluorophenyl ester, commonly abbreviated as Fmoc-Orn(Boc)-OPfp, is a critical building block in modern solid-phase peptide synthesis (SPPS). The successful synthesis of complex and high-purity peptides is intrinsically linked to the quality and stability of the amino acid derivatives used. This guide provides a comprehensive overview of the best practices for the storage and handling of Fmoc-Orn(Boc)-OPfp, delving into the chemical principles that govern its stability. By understanding the potential degradation pathways and implementing the recommended protocols, researchers can ensure the integrity of this vital reagent, leading to more reliable and reproducible synthetic outcomes.
Introduction: The Imperative of Reagent Integrity in Peptide Synthesis
In the pursuit of novel peptide-based therapeutics and research tools, the fidelity of each coupling step in solid-phase peptide synthesis (SPPS) is paramount. The chemical purity of the activated amino acid derivatives directly influences the yield and purity of the final peptide product. Fmoc-Orn(Boc)-OPfp is a frequently utilized reagent, valued for its dual-protected ornithine side chain, which allows for selective deprotection and modification, and its highly activated pentafluorophenyl (PFP) ester for efficient amide bond formation. However, the very features that make it a potent coupling reagent also render it susceptible to degradation if not stored and handled correctly. This guide offers a detailed exploration of the factors influencing the stability of Fmoc-Orn(Boc)-OPfp and provides actionable guidelines to preserve its chemical integrity.
Chemical Structure and Key Functional Moieties
A thorough understanding of the stability of Fmoc-Orn(Boc)-OPfp begins with an examination of its constituent parts: the Fmoc protecting group, the Boc protecting group, and the PFP active ester.
Caption: Key functional groups of Fmoc-Orn(Boc)-OPfp.
-
Nα-Fmoc (9-Fluorenylmethoxycarbonyl) Group: This bulky aromatic group protects the alpha-amine of the ornithine. It is notoriously labile to basic conditions, a feature exploited for its removal during SPPS with reagents like piperidine.[1] Its stability in acidic and neutral conditions is a cornerstone of the Fmoc/tBu orthogonal protection strategy.[1]
-
Nδ-Boc (tert-Butyloxycarbonyl) Group: Protecting the delta-amine of the ornithine side chain, the Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by acids such as trifluoroacetic acid (TFA). This orthogonality is crucial for selective side-chain modifications.
-
OPfp (Pentafluorophenyl) Ester: The PFP ester is a highly activated form of the carboxylic acid, facilitating efficient coupling to the free amine of the growing peptide chain. The electron-withdrawing nature of the pentafluorinated ring makes the carbonyl carbon highly electrophilic. Notably, PFP esters are recognized for being less susceptible to spontaneous hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters.[2][3]
Optimal Storage Conditions: A Multi-faceted Approach
The preservation of Fmoc-Orn(Boc)-OPfp hinges on mitigating the environmental factors that can induce its degradation. The consensus from manufacturers and best practice guidelines points to a stringent set of storage conditions.[4]
Table 1: Recommended Storage Conditions for Fmoc-Orn(Boc)-OPfp
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C or -80°C.[5][6][7][8][9] Short-term: 2-8°C. | Lower temperatures significantly reduce the rate of all chemical degradation pathways, including hydrolysis and potential intramolecular reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or dry nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, thereby preventing hydrolysis of the PFP ester and oxidation of the molecule. |
| Moisture | Store in a desiccated environment. | The PFP ester is the most moisture-sensitive part of the molecule. Hydrolysis leads to the formation of the inactive Fmoc-Orn(Boc)-OH.[10] |
| Light | Store in the dark. | While specific photostability data for this compound is not readily available, the fluorenyl moiety of the Fmoc group is a known chromophore and can be susceptible to photodegradation. |
Key Degradation Pathways and Their Mitigation
Understanding the potential chemical transformations that Fmoc-Orn(Boc)-OPfp can undergo is critical for maintaining its purity.
Caption: Potential routes of degradation for Fmoc-Orn(Boc)-OPfp.
Hydrolysis of the Pentafluorophenyl Ester
The most significant and immediate threat to the stability of Fmoc-Orn(Boc)-OPfp in a non-inert environment is the hydrolysis of the PFP ester.
-
Mechanism: The electrophilic carbonyl carbon of the PFP ester is susceptible to nucleophilic attack by water molecules. This leads to the formation of a tetrahedral intermediate which then collapses, releasing pentafluorophenol and yielding the corresponding carboxylic acid, Fmoc-Orn(Boc)-OH.
-
Consequence: The resulting carboxylic acid is no longer "activated" and will not efficiently participate in the coupling reaction under standard SPPS conditions, leading to failed couplings and truncated peptide sequences.
-
Mitigation: Strict adherence to anhydrous storage conditions is paramount. The use of desiccants and storage under an inert gas atmosphere are effective preventative measures. When handling the reagent, it is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.[7][8]
Premature Cleavage of the Fmoc Group
While generally stable under neutral and acidic conditions, the Fmoc group can be prematurely cleaved by trace amounts of basic impurities.
-
Mechanism: The deprotection of the Fmoc group proceeds via a β-elimination mechanism initiated by a base. The acidic proton at the C9 position of the fluorenyl ring is abstracted, leading to the formation of a dibenzofulvene intermediate and the release of the free amine as a carbamic acid, which subsequently decarboxylates.
-
Consequence: The presence of the free Nα-amine can lead to the formation of dimers or oligomers upon storage and will result in the insertion of multiple ornithine residues during peptide synthesis.
-
Mitigation: Ensure that the reagent is not exposed to basic environments. This includes avoiding storage in proximity to volatile amines and ensuring that all solvents used for stock solutions are of high purity and free from basic contaminants. For instance, DMF can degrade over time to produce dimethylamine, which can cleave the Fmoc group.[3]
Thermal Degradation
Elevated temperatures can accelerate all degradation pathways. While the Boc group is generally considered thermally stable at ambient and refrigerated temperatures, prolonged exposure to higher temperatures can lead to its degradation. The Fmoc group has also been shown to be thermally labile at temperatures around 120°C.
-
Consequence: Thermal stress can lead to a complex mixture of degradation products, reducing the overall purity and efficacy of the reagent.
-
Mitigation: Strict adherence to the recommended low-temperature storage conditions (-20°C or below) is the most effective way to prevent thermal degradation.
Experimental Protocols for Quality Assessment
Regular quality control is essential to ensure the integrity of Fmoc-Orn(Boc)-OPfp, especially for lots that have been in storage for an extended period. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose.
Protocol: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general method for assessing the chemical purity of Fmoc-Orn(Boc)-OPfp and detecting the presence of the hydrolyzed by-product, Fmoc-Orn(Boc)-OH.
Caption: A stepwise process for evaluating the purity of Fmoc-Orn(Boc)-OPfp.
Objective: To quantify the purity of Fmoc-Orn(Boc)-OPfp and identify the presence of its primary hydrolytic degradation product.
Materials:
-
Fmoc-Orn(Boc)-OPfp sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Reversed-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of Fmoc-Orn(Boc)-OPfp and dissolve it in 1 mL of Acetonitrile.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 20-30 minutes.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
The hydrolyzed product, Fmoc-Orn(Boc)-OH, will typically have a shorter retention time than the PFP ester due to its increased polarity.
-
Best Practices for Handling and Use
Beyond storage, proper handling techniques are crucial to prevent degradation during use.
-
Equilibration: Always allow the reagent container to warm to room temperature before opening to prevent moisture condensation.[7][8]
-
Inert Atmosphere: When weighing and dispensing the reagent, do so in a dry environment, such as a glove box or under a stream of dry inert gas.
-
Minimize Exposure: Only take out the required amount of reagent for immediate use and promptly and securely reseal the container.
-
Solvent Purity: Use high-purity, anhydrous solvents for preparing solutions for SPPS. As noted, aged DMF can contain basic impurities.[3]
Conclusion: A Foundation for Successful Peptide Synthesis
The chemical stability of Fmoc-Orn(Boc)-OPfp is a critical, yet often overlooked, factor in the success of solid-phase peptide synthesis. By implementing the rigorous storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of reagent degradation. A proactive approach to maintaining the integrity of this and other sensitive reagents provides a solid foundation for the synthesis of high-purity peptides, ultimately contributing to the advancement of peptide-based research and development.
References
-
Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Yanfen Biotech. [Link]
-
Peptide Storage Guide. (n.d.). CUSABIO. [Link]
-
NovoPro Bioscience Inc. (2017, March 29). Handling and Storage of Synthetic Peptides. NovoPro Bioscience Inc. [Link]
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]
-
How to Store Peptides | Best Practices for Researchers. (n.d.). GenScript. [Link]
-
Hilvano, E. G. V., Liang, M. C., Piane, J. J., & Nacsa, E. D. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry, 23(26), 6373-6385. [Link]
-
Wikipedia contributors. (2024, October 23). Pentafluorophenyl esters. In Wikipedia, The Free Encyclopedia. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. [Link]
-
Singh, R., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-8. [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
-
AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTEC. [Link]
-
Kshitij, P., & Singh, S. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 38(4), 38-44. [Link]
-
Lokey Lab Protocols. (2017, March 16). Fmoc. Lokey Lab Protocols. [Link]
-
Royal Society of Chemistry. (2017). Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones. Royal Society of Chemistry. [Link]
-
Semantic Scholar. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Semantic Scholar. [Link]
-
Alphalyse. (n.d.). Accelerated stability and forced degradation studies. Alphalyse. [Link]
-
YouTube. (2012, July 2). Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. [Link]
-
Binette, M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2788. [Link]
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- 10. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to Orthogonal Protection Strategy Using Fmoc and Boc Groups in Peptide Synthesis
Abstract
In the landscape of chemical peptide synthesis, the strategic use of protecting groups is the linchpin that ensures the fidelity and success of assembling complex amino acid sequences. The principle of orthogonality—the selective removal of one class of protecting groups under specific conditions without affecting others—is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[1][2] This guide provides an in-depth exploration of the preeminent orthogonal strategy: the synergistic use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and the acid-labile tert-butoxycarbonyl (Boc) and related tert-butyl (tBu) groups for "permanent" side-chain protection.[3][] We will dissect the underlying chemical mechanisms, provide field-proven experimental protocols, and offer expert insights into the causality behind critical experimental choices, targeting researchers, chemists, and professionals in drug development.
Introduction: The Imperative of Orthogonality in Modern Synthesis
The synthesis of peptides is a methodical process of forming amide bonds in a precise, predefined sequence.[5] Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, revolutionized this field by anchoring the growing peptide chain to an insoluble resin support, thereby simplifying the purification process to mere filtration and washing steps.[][7] The success of this iterative process, which involves repeated cycles of deprotection and coupling, hinges on a robust protecting group strategy.[][8]
An ideal strategy employs multiple classes of protecting groups that are completely independent of one another. This concept is known as orthogonality .[2][9] A truly orthogonal system allows for the selective deprotection of one functional group while all others remain intact, providing chemists with precise control over the synthetic pathway.[][9] The most widely adopted orthogonal scheme in SPPS is the Fmoc/tBu strategy.[3] It combines the use of the base-labile Fmoc group for the Nα-terminus with acid-labile groups (such as tBu and Boc) for the amino acid side chains.[5][9] This approach offers a milder and more versatile alternative to the older Boc/Bzl strategy, which relies on graduated acid lability rather than true orthogonality.[10][11]
Chapter 1: The Chemistry of the Fmoc Group: A Base-Labile Workhorse
The Fmoc group is the standard for temporary Nα-protection in modern SPPS, prized for its stability to acids and its clean, rapid removal under mild basic conditions.[12][13]
Mechanism of Protection
The Fmoc group is introduced onto the α-amino group of an amino acid to form a stable carbamate. This is typically achieved by reacting the amino acid with an activated Fmoc reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions.[12][14] Fmoc-OSu is generally preferred due to its higher stability and reduced likelihood of forming undesired dipeptide side products during the reaction.[3][14]
Mechanism of Deprotection
The utility of the Fmoc group stems from the acidity of the proton at the C9 position of its fluorenyl ring system.[3] In the presence of a mild base, this proton is abstracted, initiating a β-elimination (E1cB) reaction that cleaves the carbamate and liberates the free amine of the peptide chain.[3][15]
A secondary amine, most commonly piperidine, is the reagent of choice for Fmoc removal.[12][16] It serves a dual purpose: it acts as the base to initiate the elimination and subsequently functions as a nucleophilic scavenger, trapping the highly reactive dibenzofulvene (DBF) byproduct to form a stable adduct.[12][15] This scavenging action is critical to prevent DBF from participating in side reactions with the newly liberated amine.[5]
Caption: The E1cB mechanism for Fmoc deprotection by piperidine.
Real-Time Reaction Monitoring
A significant practical advantage of the Fmoc strategy is the ability to monitor the deprotection step quantitatively. The resulting DBF-piperidine adduct is a strong chromophore with a distinct UV absorbance.[5][13] By measuring the absorbance of the filtrate after the deprotection step, automated synthesizers can confirm the successful completion of the reaction and ensure the entire peptide chain is ready for the next coupling cycle.[13]
Chapter 2: The Acid-Labile Protecting Groups: Boc and the tBu Family
While the Fmoc group handles the temporary Nα-protection, a second, orthogonal class of protecting groups is required to mask the reactive side chains of trifunctional amino acids throughout the synthesis. In the Fmoc/tBu strategy, these "permanent" groups are designed to be stable to the basic conditions of Fmoc removal but labile to moderately strong acid.[][]
The Role of Boc in an Orthogonal System
The tert-butoxycarbonyl (Boc) group is the archetypal acid-labile protecting group.[17] While it serves as the temporary Nα-protecting group in the older Boc/Bzl strategy, in the modern Fmoc/tBu orthogonal scheme, it is repurposed for the "permanent" protection of side-chain nucleophiles, particularly the ε-amino group of Lysine (Lys(Boc)) and the indole nitrogen of Tryptophan (Trp(Boc)).[][18]
The removal of the Boc group is achieved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).[19][20] The mechanism involves protonation of the carbamate's carbonyl oxygen, which triggers the collapse of the group to release carbon dioxide, the deprotected amine, and a stable tert-butyl cation.[21][22]
Caption: Acid-catalyzed mechanism for Boc group deprotection using TFA.
The tert-Butyl (tBu) Family of Side-Chain Protectors
Following the same principle of acid lability, other protecting groups based on the tert-butyl scaffold are used for different amino acid side chains. Common examples include:
-
tBu ethers: For the hydroxyl groups of Serine, Threonine, and Tyrosine.
-
tBu esters: For the carboxyl groups of Aspartic Acid and Glutamic Acid.[23]
-
Trityl (Trt): A bulky, highly acid-labile group used for the side chains of Cysteine, Histidine, Asparagine, and Glutamine.[]
All these groups are robust under the basic conditions of the repetitive Fmoc deprotection steps and are efficiently removed simultaneously with the Boc groups during the final acid cleavage.[][]
Chapter 3: The Orthogonal Fmoc/tBu Strategy in Practice
The power of the Fmoc/tBu strategy lies in its true orthogonality, which enables a clean and efficient iterative workflow for peptide chain elongation.[5][9]
The SPPS Cycle: A Symphony of Orthogonal Steps
A single cycle of amino acid addition in Fmoc-SPPS consists of four key stages:
-
Fmoc Deprotection: The resin-bound peptide is treated with a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) to remove the Nα-Fmoc group, exposing a free primary amine.[10][12] The acid-labile side-chain protecting groups remain completely unaffected.
-
Washing: The resin is thoroughly washed with DMF to remove the DBF-piperidine adduct and excess piperidine, ensuring a clean environment for the subsequent coupling reaction.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is introduced and activated by a coupling reagent (e.g., HATU, HBTU) to facilitate the formation of a new peptide bond with the free amine on the resin.[]
-
Washing: A final wash step removes excess reagents and byproducts, leaving the newly elongated, Nα-Fmoc-protected peptide ready for the next cycle.
This workflow is repeated until the desired peptide sequence is fully assembled.
Caption: The iterative workflow of a single Fmoc-SPPS cycle.
Chapter 4: Core Experimental Protocols
The following protocols represent standardized, field-proven methodologies for key stages of the Fmoc/tBu orthogonal strategy.
Protocol 4.1: Standard Fmoc-SPPS Deprotection Cycle
This protocol outlines a single cycle of Nα-Fmoc removal.
-
Resin Preparation: Swell the Fmoc-amino acid-loaded resin in DMF for at least 30-60 minutes in a suitable reaction vessel with gentle agitation.[10]
-
Initial Deprotection: Drain the DMF and add a solution of 20-40% piperidine in DMF to the resin (approx. 10 mL per gram of resin).[16][24] Agitate for 3-5 minutes.[10]
-
Filtration: Drain the deprotection solution. The progress can be qualitatively or quantitatively assessed by measuring the UV absorbance of the filtrate.[10]
-
Final Deprotection: Add a fresh portion of the piperidine/DMF solution and agitate for an additional 10-20 minutes to ensure complete removal of the Fmoc group.[24]
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 cycles) to completely remove all traces of piperidine and the DBF adduct. The resin is now ready for the coupling step.
Protocol 4.2: Final Cleavage and Global Deprotection
This protocol describes the final step where the completed peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously.
-
Rationale for Cleavage Cocktails: The tert-butyl and trityl cations generated during acidolysis are reactive electrophiles that can irreversibly modify sensitive residues like Tryptophan, Methionine, or Cysteine.[20][22] To prevent this, the cleavage is performed in a "cocktail" of TFA containing nucleophilic scavengers.[25][26]
-
Standard Cleavage Cocktail (Reagent K): A robust, general-purpose cocktail is Reagent K, suitable for peptides containing multiple sensitive residues.[27]
-
Cleavage Procedure:
-
Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail fresh and add it to the resin (approx. 10 mL per 0.25 mmol of peptide).[25][26]
-
Agitate the slurry at room temperature for 2-4 hours. The optimal time depends on the specific side-chain protecting groups present.[25]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Wash the resin once more with a small volume of fresh TFA.
-
Precipitate the crude peptide by adding the combined TFA solution to a large volume of cold diethyl ether.
-
Isolate the precipitated peptide by centrifugation, decant the ether, and dry the product under vacuum.
-
Chapter 5: Strategic and Quantitative Considerations
The choice between the Fmoc/tBu and the older Boc/Bzl strategy is a critical decision dictated by the peptide's properties and the synthetic goal.[10]
Comparative Analysis of Major SPPS Strategies
The following table provides a quantitative and qualitative comparison to guide strategic selection.
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |
| Nα-Deprotection Reagent | 20% Piperidine/DMF | 25-50% TFA/DCM |
| Side-Chain Protection | tBu-based (Acid-labile) | Bzl-based (Strong acid-labile) |
| Final Cleavage Reagent | Trifluoroacetic Acid (TFA) | Anhydrous Hydrogen Fluoride (HF) |
| Orthogonality | True Orthogonality [9][11] | Graduated Lability[9] |
| Reaction Conditions | Mild, versatile[][11] | Harsh, requires specialized equipment[11] |
| Automation Friendliness | High (UV monitoring possible)[13] | Lower (Corrosive reagents)[13] |
| Common Side Reactions | Aspartimide formation, diketopiperazine[13][29] | Acid-catalyzed modifications, aggregation[30] |
| Best Suited For | General use, acid-sensitive or modified peptides (e.g., phosphorylated, glycosylated)[8][13] | Hydrophobic sequences prone to aggregation[11][31] |
Troubleshooting Common Side Reactions in Fmoc Chemistry
-
Aspartimide Formation: A major side reaction where the side chain of an Aspartic Acid residue cyclizes with its own backbone nitrogen, particularly during base-catalyzed Fmoc deprotection.[13] This can lead to chain termination or isomerization to β-aspartyl peptides.[13][29]
-
Causality & Mitigation: Prolonged exposure to piperidine is the primary cause. This can be mitigated by using faster deprotection reagents like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for shorter periods or by adding agents like HOBt to the deprotection solution to suppress the side reaction.[9][29]
-
-
Racemization: Histidine and Cysteine are particularly susceptible to racemization during the activation step of coupling.
-
Causality & Mitigation: The choice of coupling reagent and additives is critical. Using modern uronium/guanidinium salt activators like HATU or HBTU generally minimizes racemization compared to older carbodiimide methods.[]
-
-
Aggregation: For certain hydrophobic sequences, the growing peptide chains can aggregate on the resin, leading to poor solvation and incomplete reactions.[29]
-
Causality & Mitigation: The neutral state of the peptide chain after Fmoc deprotection can facilitate interchain hydrogen bonding.[5] While less common than in Boc-SPPS, it can be addressed by switching to more effective solvents like N-methylpyrrolidone (NMP), adding chaotropic salts, or using microwave-assisted synthesis to disrupt aggregation.[29] In severe cases, the Boc strategy, where the N-terminus is protonated after deprotection, can offer an advantage by creating electrostatic repulsion between chains.[31]
-
Conclusion: A Versatile and Robust Synthetic Paradigm
The orthogonal Fmoc/tBu protection strategy stands as the dominant and most versatile methodology in modern solid-phase peptide synthesis.[13] Its foundation on truly independent deprotection mechanisms—base-lability for the Nα-terminus and acid-lability for the side chains—provides unparalleled control and flexibility. The mild conditions preserve sensitive functionalities and enable the synthesis of complex, modified peptides that are inaccessible with harsher methods.[][13] While challenges like aspartimide formation and aggregation require careful consideration, the well-established protocols and mitigation strategies discussed in this guide empower researchers to overcome these hurdles. A thorough understanding of the chemical principles and practical nuances of the Fmoc/tBu strategy is essential for any scientist engaged in the art and science of peptide synthesis.
References
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved January 15, 2026, from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 15, 2026, from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved January 15, 2026, from [Link]
-
Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548-553. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved January 15, 2026, from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved January 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. Retrieved January 15, 2026, from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(10), 584-593. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 15, 2026, from [Link]
-
Touri, M., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(17), 3927. Retrieved from [Link]
-
Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Retrieved from [Link]
-
SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved January 15, 2026, from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 15, 2026, from [Link]
-
AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved January 15, 2026, from [Link]
-
AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved January 15, 2026, from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved January 15, 2026, from [Link]
-
LifeTein. (2023). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. Retrieved January 15, 2026, from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved January 15, 2026, from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved January 15, 2026, from [Link]
-
YouTube. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. Retrieved January 15, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved January 15, 2026, from [Link]
-
Hebei Boz Chemical Co., Ltd. (2023). BOC deprotection. Retrieved January 15, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis Utilizing Fmoc-Orn(Boc)-OPfp
Abstract
This document provides a comprehensive guide for the efficient incorporation of the orthogonally protected, non-proteinogenic amino acid Nα-Fmoc-Nδ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH) into peptide sequences using automated solid-phase peptide synthesis (SPPS). A key focus of this protocol is the utilization of the highly reactive pentafluorophenyl (OPfp) ester derivative, Fmoc-Orn(Boc)-OPfp, to enhance coupling efficiency and minimize side reactions, a critical consideration in automated synthesis. We will delve into the mechanistic rationale behind the Fmoc/Boc orthogonal protection strategy, the advantages conferred by OPfp esters, and provide a detailed, validated protocol for use with automated peptide synthesizers. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize complex, modified, or cyclic peptides with high purity and yield.
Introduction: The Strategic Advantage of Orthogonal Protection and Activated Esters in SPPS
Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, has become the cornerstone of modern peptide science, enabling the routine construction of complex peptide chains.[][2][3] The methodology relies on anchoring the C-terminal amino acid to an insoluble resin support, allowing for the iterative addition of Nα-protected amino acids.[2][4] Excess reagents and byproducts at each step are simply washed away, dramatically simplifying the purification process and lending itself to full automation.[5][6]
A critical element for the success of SPPS is the use of protecting groups to prevent unwanted side reactions.[7][8] Modern SPPS predominantly employs the Fmoc/tBu strategy, which is based on an "orthogonal" protection scheme.[7][][10] This means that the temporary Nα-protecting group (the base-labile Fmoc group) and the permanent side-chain protecting groups (typically acid-labile groups like Boc or tBu) can be removed under distinct chemical conditions without affecting one another.[][10][11] This selective deprotection is fundamental for synthesizing complex peptides, including those with branched or cyclic architectures.[11]
The formation of the peptide bond itself is not spontaneous and requires the activation of the carboxylic acid group of the incoming amino acid.[3] Pre-formed active esters, such as pentafluorophenyl (PFP) esters, offer significant advantages in automated SPPS.[12] The strong electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amine of the resin-bound peptide.[13][14] This results in extremely rapid coupling kinetics, minimizing the risk of side reactions like racemization and ensuring high coupling efficiency, which is paramount for the synthesis of long and difficult peptide sequences.[14][15]
The Reagent in Focus: Fmoc-Orn(Boc)-OPfp
Fmoc-Orn(Boc)-OPfp is a specialized amino acid derivative designed for optimal performance in Fmoc-based SPPS. Let's break down the function of each component:
-
Fmoc (9-fluorenylmethoxycarbonyl): This is the temporary protecting group for the α-amino group.[16] Its key feature is its lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][17] This allows for its removal without affecting the acid-sensitive side-chain protection.[11]
-
Orn (Ornithine): A non-proteinogenic amino acid, ornithine is a homolog of lysine with a shorter side chain. It is a valuable building block for creating structurally diverse peptides and is a precursor in the biosynthesis of arginine.[18] Its side-chain primary amine allows for various modifications, including lactam bridge formation for peptide cyclization.[11][19]
-
Boc (tert-butoxycarbonyl): This is the "permanent" protecting group for the δ-amino group on the ornithine side chain.[16] The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), typically during the final step of cleaving the completed peptide from the resin.[11][20][21]
-
OPfp (Pentafluorophenyl ester): This is the activating group. By converting the carboxylic acid to its PFP ester, the amino acid is primed for rapid and efficient peptide bond formation.[12][22] Kinetic studies have shown that PFP esters are significantly more reactive than other active esters, such as p-nitrophenyl (ONp) esters, which is highly advantageous in automated synthesis where reaction times are precisely controlled.[13][14][15]
The orthogonal nature of the Fmoc and Boc groups on the ornithine derivative is the key to its utility, allowing for either selective deprotection of the N-terminus for linear chain elongation or, in more advanced applications, selective deprotection of the side chain while the peptide is still on the resin for subsequent modification or cyclization.[11]
Mechanistic Principles of the Synthesis Cycle
A thorough understanding of the underlying chemical mechanisms is crucial for troubleshooting and optimizing automated peptide synthesis.
Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[17]
-
Proton Abstraction: Piperidine, a secondary amine, acts as a base to abstract the acidic proton from the C9 position of the fluorenyl ring.[17][23]
-
β-Elimination: This abstraction generates a carbanion that is stabilized by the aromatic system. The system then undergoes elimination, releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[17][23]
-
DBF Scavenging: Excess piperidine in the reaction solution acts as a nucleophile to trap the electrophilic DBF, forming a stable adduct.[17] This is critical to prevent DBF from reacting with the newly liberated peptide amine, which would terminate the chain.[17]
Caption: Mechanism of Fmoc deprotection by piperidine.
Peptide Coupling with OPfp Ester
The coupling reaction is a nucleophilic acyl substitution.
-
Nucleophilic Attack: The deprotected, nucleophilic α-amino group of the resin-bound peptide attacks the highly electrophilic carbonyl carbon of the Fmoc-Orn(Boc)-OPfp active ester.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, and the highly stable pentafluorophenoxide anion departs as an excellent leaving group, resulting in the formation of a new, stable peptide bond.
Caption: Peptide bond formation using a PFP active ester.
Final Cleavage and Boc Deprotection
After the complete peptide sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously. This is typically achieved with a "cleavage cocktail" containing a strong acid, most commonly Trifluoroacetic Acid (TFA).[21]
The mechanism for Boc deprotection involves:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[20][21]
-
Carbocation Formation: This leads to the cleavage of the Boc group, forming a stable tert-butyl cation and a carbamic acid intermediate.[20][21]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[20][21][24] The liberated tert-butyl cation is highly reactive and must be trapped by "scavengers" (e.g., triisopropylsilane, water) in the cleavage cocktail to prevent side reactions with sensitive amino acid residues.
Experimental Protocol: Automated Synthesis
This protocol is a general guideline and may require optimization based on the specific peptide sequence, resin, and synthesizer model.
Reagent Preparation
| Reagent | Preparation | Purpose |
| Wash Solvent | N,N-Dimethylformamide (DMF), Peptide Synthesis Grade | Resin swelling and washing |
| Deprotection Solution | 20% (v/v) Piperidine in DMF | Fmoc group removal |
| Amino Acid Solution | 0.2 M Fmoc-Orn(Boc)-OPfp in DMF | Incoming activated amino acid |
| Final Cleavage Cocktail | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized H₂O (v/v/v) | Cleavage from resin and deprotection |
| Precipitation/Wash Solvent | Cold Diethyl Ether | Precipitation of cleaved peptide |
Automated Synthesizer Program Cycle for Fmoc-Orn(Boc)-OPfp Incorporation
The following steps outline a single coupling cycle to be programmed into the automated synthesizer.
| Step | Operation | Reagent/Solvent | Duration / Volume | Repeats | Purpose |
| 1 | Resin Swelling | DMF | 30 min / 10 mL/g resin | 1 | Prepare resin for synthesis. (Performed once at the start) |
| 2 | Fmoc Deprotection | Deprotection Soln. | 3 min / 5 mL/g resin | 2 | Remove the Nα-Fmoc group from the preceding amino acid. |
| 3 | DMF Wash | DMF | 1 min / 10 mL/g resin | 5 | Remove residual piperidine and DBF-adduct. |
| 4 | Coupling | Amino Acid Soln. | 30-60 min / 5 equiv. | 1 | Couple Fmoc-Orn(Boc)-OPfp to the free amine. |
| 5 | DMF Wash | DMF | 1 min / 10 mL/g resin | 3 | Remove excess amino acid and pentafluorophenol. |
| 6 | Return to Step 2 | - | - | - | Repeat cycle for the next amino acid in the sequence. |
Note on Coupling Time: Due to the high reactivity of the OPfp ester, a 30-minute coupling time is often sufficient.[14] For sterically hindered couplings or "difficult sequences," this may be extended to 60 minutes. Monitoring the coupling completion (e.g., via a Kaiser test) is recommended during protocol optimization.
Post-Synthesis: Cleavage and Work-up
-
Final Wash: After the final synthesis cycle, wash the peptidyl-resin thoroughly with DMF (3x) followed by Dichloromethane (DCM) (3x) to remove residual synthesis reagents.
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Transfer the dried resin to a reaction vessel. Add the Final Cleavage Cocktail (approx. 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitation: Add the filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle stirring. The crude peptide will precipitate.
-
Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification (typically by RP-HPLC) and characterization.
Workflow Visualization
The following diagram illustrates the complete automated synthesis cycle for a single amino acid addition.
Sources
- 2. bachem.com [bachem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. Automated Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aurorabiomed.com [aurorabiomed.com]
- 7. biosynth.com [biosynth.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Pentafluorophenol and its derivatives [en.highfine.com]
- 16. nbinno.com [nbinno.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The uses of Fmoc-Orn(Boc)-OH_Chemicalbook [chemicalbook.com]
- 19. peptide.com [peptide.com]
- 20. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 23. total-synthesis.com [total-synthesis.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: A Guide to the Strategic Incorporation of Modified Ornithine Residues into Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Rationale for Ornithine Modification in Antimicrobial Peptides
The escalating crisis of antibiotic resistance necessitates the development of novel therapeutic agents with unconventional mechanisms of action. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and their primary mode of action, which often involves the disruption of microbial membranes, making the development of resistance less likely.[1][2][3] However, native AMPs can suffer from limitations such as susceptibility to proteolytic degradation and potential toxicity to mammalian cells.[4][5]
The incorporation of non-proteinogenic amino acids is a powerful strategy to overcome these drawbacks and to fine-tune the therapeutic properties of AMPs.[3][6] Ornithine, a non-canonical amino acid analogue of lysine with a shorter side chain, is a particularly valuable building block in the design of novel peptide therapeutics.[7][8] Its incorporation can confer several advantages:
-
Enhanced Proteolytic Stability: The presence of ornithine can render peptides less susceptible to enzymatic degradation by proteases like trypsin, which typically cleaves at the C-terminus of lysine and arginine residues.[8][9]
-
Modulation of Antimicrobial Activity: Replacing lysine with ornithine can influence the peptide's secondary structure, amphipathicity, and overall charge distribution, leading to altered antimicrobial potency against both Gram-positive and Gram-negative bacteria.[1][2]
-
Reduced Hemolytic Activity: Strategic substitution of lysine with ornithine has been shown in some cases to decrease the peptide's toxicity towards human red blood cells, thereby improving its therapeutic index.[2]
-
A Handle for Further Chemical Modification: The δ-amino group of the ornithine side chain provides a unique site for further chemical modifications, such as cyclization via lactam bridge formation, attachment of imaging agents, or conjugation to other molecules to enhance bioactivity.[7][10]
This comprehensive guide provides detailed protocols and expert insights into two primary methodologies for incorporating ornithine residues into antimicrobial peptides: Solid-Phase Peptide Synthesis (SPPS) and Biosynthesis using Peptide Arginase . We will also cover the essential downstream characterization of these modified peptides.
Part 1: Chemical Synthesis Approach - Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the cornerstone of synthetic peptide chemistry, allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[7] The most common and robust method for this is the Fmoc/tBu strategy.
The Chemistry of Ornithine Incorporation in Fmoc-SPPS
To successfully incorporate ornithine into a peptide sequence using Fmoc-SPPS, an orthogonal protection strategy is essential. This involves using protecting groups for the α-amino and δ-amino groups of ornithine that can be removed under different conditions. The standard and most widely used building block for this purpose is Nα-Fmoc-Nδ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH) .[7]
-
The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group and is labile to basic conditions (e.g., piperidine), allowing for its removal before the coupling of the next amino acid.[7]
-
The Boc (tert-butyloxycarbonyl) group protects the δ-amino side-chain and is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids (e.g., trifluoroacetic acid, TFA) during the final cleavage of the peptide from the resin.[7]
This differential stability is critical for preventing unwanted side reactions and for allowing selective modification of the ornithine side-chain if desired.[7]
Workflow for Ornithine Incorporation via SPPS
The following diagram illustrates the general workflow for incorporating an ornithine residue into a peptide sequence using Fmoc-SPPS.
Caption: General workflow for Fmoc-SPPS incorporating Fmoc-Orn(Boc)-OH.
Detailed Protocol for Manual Fmoc-SPPS of an Ornithine-Containing Peptide
This protocol describes the manual synthesis of a hypothetical 10-amino acid peptide containing an ornithine residue on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
Materials and Reagents:
-
Rink Amide MBHA resin (loading capacity: 0.4-0.8 mmol/g)
-
Fmoc-protected amino acids (including Fmoc-Orn(Boc)-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
OxymaPure® or N-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if synthesizing peptides with Trp, Cys, Met)
-
HPLC-grade water and acetonitrile
-
Diethyl ether
-
Reaction vessel with a sintered glass filter
-
Shaker
Protocol Steps:
-
Resin Swelling:
-
Add 100 mg of Rink Amide resin to the reaction vessel.
-
Add 2 mL of DMF and shake for 30 minutes to swell the resin.
-
Drain the DMF.
-
-
Initial Fmoc Deprotection:
-
Add 2 mL of 20% (v/v) piperidine in DMF to the resin.
-
Shake for 5 minutes and drain.
-
Repeat with a fresh 2 mL of 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL).
-
-
First Amino Acid Coupling:
-
Dissolve 4 equivalents (relative to resin loading) of the first Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.
-
Add 4 equivalents of DIC and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
To check for completion, perform a Kaiser test. If the test is positive (blue beads), continue coupling. If negative (yellow beads), the coupling is complete.
-
Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
-
Iterative Deprotection and Coupling for Subsequent Amino Acids:
-
Repeat the Fmoc deprotection step (Step 2).
-
For the incorporation of ornithine, use Fmoc-Orn(Boc)-OH in the coupling step (Step 3).
-
Continue this cycle of deprotection, washing, and coupling for each amino acid in the sequence.
-
-
Final Fmoc Deprotection:
-
After coupling the final amino acid, perform a final Fmoc deprotection as described in Step 2.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM (5 x 2 mL) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail (2-3 mL) to the resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the cleavage mixture into a clean centrifuge tube.
-
Precipitate the crude peptide by adding cold diethyl ether (10-15 mL).
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Part 2: Biosynthetic Approach - Post-Translational Modification
An alternative and elegant approach for incorporating ornithine into peptides is through the enzymatic conversion of arginine residues in ribosomally synthesized peptides. This method leverages the cell's natural protein synthesis machinery.
The Role of Peptide Arginase (OspR)
Recent discoveries have identified a class of enzymes called peptide arginases, such as OspR, which catalyze the post-translational hydrolysis of arginine residues within a peptide chain to yield ornithine.[9][11][12] This enzymatic modification occurs after the peptide has been synthesized by the ribosome.[13]
This biosynthetic route is particularly relevant for the production of ribosomally synthesized and post-translationally modified peptides (RiPPs), such as lantibiotics.[11][14] The process involves expressing a gene encoding the precursor peptide (containing arginine at the desired positions) along with the gene for the peptide arginase in a suitable host, such as E. coli.[9][12]
Workflow for Biosynthesis of Ornithine-Containing Peptides
Caption: Workflow for the biosynthesis of ornithine-containing peptides.
General Protocol for Biosynthesis in E. coli
This protocol provides a general outline. Specific vectors, strains, and expression conditions will need to be optimized for the target peptide.
Materials and Reagents:
-
Expression vector (e.g., pET series)
-
E. coli expression strain (e.g., BL21(DE3))
-
Gene constructs for the precursor peptide (with arginine codons at desired modification sites) and OspR peptide arginase
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Cell lysis buffer (e.g., BugBuster)
-
Purification system (e.g., Ni-NTA chromatography if using a His-tag)
-
HPLC and Mass Spectrometer
Protocol Steps:
-
Vector Construction:
-
Clone the gene for the precursor peptide and the gene for OspR into a suitable expression vector. A co-expression vector or two separate compatible plasmids can be used.
-
-
Transformation:
-
Transform the expression plasmid(s) into a competent E. coli expression strain.
-
Plate on selective media and incubate overnight at 37°C.
-
-
Expression:
-
Inoculate a starter culture and grow overnight.
-
Use the starter culture to inoculate a larger volume of expression media.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM).
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein folding and solubility.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells according to the manufacturer's protocol.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification:
-
Purify the ornithine-containing peptide from the soluble fraction of the cell lysate. If the precursor peptide includes a purification tag (e.g., His-tag), use affinity chromatography.
-
Further purification steps using RP-HPLC may be necessary to achieve high purity.
-
-
Analysis:
-
Confirm the conversion of arginine to ornithine by high-resolution mass spectrometry. A successful conversion will result in a specific mass shift.
-
Characterize the purified peptide for its structure and antimicrobial activity.
-
Part 3: Characterization of Ornithine-Modified Antimicrobial Peptides
Regardless of the method of synthesis, a thorough characterization of the final peptide is crucial to understand the impact of ornithine incorporation.
Biophysical Characterization
| Technique | Purpose | Expected Outcome/Insight |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | To confirm the correct mass of the synthesized peptide. | The observed mass should match the theoretical mass of the peptide with the incorporated ornithine residue(s). |
| Reverse-Phase HPLC (RP-HPLC) | To assess the purity of the peptide. | A single, sharp peak indicates high purity. |
| Circular Dichroism (CD) Spectroscopy | To determine the secondary structure (e.g., α-helix, β-sheet) of the peptide in different environments (e.g., aqueous buffer, membrane-mimicking environments like SDS micelles or liposomes). | Allows for comparison of the structural impact of ornithine vs. lysine substitution.[15] |
Biological Activity Assays
A critical aspect of evaluating ornithine-modified AMPs is to assess their biological activity and selectivity.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Prepare Bacterial Inoculum: Grow the bacterial strain (e.g., E. coli, S. aureus) to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Peptide Dilution Series: Prepare a two-fold serial dilution of the purified peptide in the broth in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest peptide concentration in which no visible turbidity is observed.
Protocol: Hemolysis Assay
This assay measures the peptide's toxicity to red blood cells.
-
Prepare Red Blood Cells (RBCs): Obtain fresh human or animal blood and wash the RBCs several times with phosphate-buffered saline (PBS) by centrifugation until the supernatant is clear. Resuspend the RBCs to a final concentration of 2-4% (v/v) in PBS.
-
Peptide Incubation: In a 96-well plate, add different concentrations of the peptide to the RBC suspension.
-
Controls: Include a negative control (RBCs in PBS only, 0% hemolysis) and a positive control (RBCs with a lytic agent like 1% Triton X-100, 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Measure Hemoglobin Release: Centrifuge the plate and transfer the supernatant to a new plate. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Calculate Percent Hemolysis: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Structure-Activity Relationship (SAR) Data
Systematic replacement of cationic residues like lysine with ornithine can reveal important SAR insights.
| Peptide Modification | Typical Observation on Antimicrobial Activity | Typical Observation on Hemolytic Activity | Rationale/Insight |
| Lys to Orn Substitution | Often comparable or slightly reduced activity.[1][2] | Can be lower than the lysine-containing parent peptide.[2] | The shorter side chain of ornithine can alter the amphipathic balance and interaction with bacterial vs. eukaryotic membranes. |
| Lys to Arg Substitution | Often comparable activity.[1] | Can be higher than the lysine-containing parent peptide.[1] | The guanidinium group of arginine has a higher basicity and can form more hydrogen bonds, potentially leading to stronger interactions with mammalian cell membranes.[1] |
Conclusion and Future Perspectives
The incorporation of modified ornithine residues is a versatile and powerful tool in the arsenal of peptide chemists and drug developers. Both chemical synthesis via SPPS and biosynthetic approaches offer viable pathways to generate novel AMPs with enhanced therapeutic profiles. The choice of methodology will depend on the specific peptide, the desired scale of production, and the available resources. As our understanding of the structure-activity relationships of these modified peptides grows, so too will our ability to rationally design the next generation of antimicrobials to combat the growing threat of infectious diseases.
References
-
Title: Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli Source: ACS Synthetic Biology URL: [Link]
-
Title: Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli Source: ACS Synthetic Biology URL: [Link]
-
Title: Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli - PMC Source: PubMed Central URL: [Link]
-
Title: Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli - PubMed Source: PubMed URL: [Link]
-
Title: Solid‐Phase Synthesis of Macrocyclic Peptides via Side‐Chain Anchoring of the Ornithine δ‐Amine Source: ResearchGate URL: [Link]
-
Title: Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC Source: NIH URL: [Link]
-
Title: Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids Source: NIH URL: [Link]
-
Title: Structure–Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides Source: MDPI URL: [Link]
-
Title: Structure-activity relationships of the antimicrobial peptide natural product apidaecin Source: NIH URL: [Link]
-
Title: Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues Source: ResearchGate URL: [Link]
-
Title: Development of a Peptide-Based Photoimmunotherapy Drug Targeting PD-L1 Source: MDPI URL: [Link]
-
Title: Targeted Modification of the Antimicrobial Peptide DGL13K Reveals a Naturally Optimized Sequence for Topical Applications Source: NIH URL: [Link]
-
Title: Chemical modifications to increase the therapeutic potential of antimicrobial peptides Source: PubMed URL: [Link]
-
Title: Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids Source: MDPI URL: [Link]
-
Title: Structural and Biochemical Insights into Post-Translational Arginine-to-Ornithine Peptide Modifications by an Atypical Arginase Source: PubMed Central URL: [Link]
Sources
- 1. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeted Modification of the Antimicrobial Peptide DGL13K Reveals a Naturally Optimized Sequence for Topical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical modifications to increase the therapeutic potential of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of a Peptide-Based Photoimmunotherapy Drug Targeting PD-L1 [mdpi.com]
- 11. Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural and Biochemical Insights into Post-Translational Arginine-to-Ornithine Peptide Modifications by an Atypical Arginase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structure-activity relationships of the antimicrobial peptide natural product apidaecin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis: A Step-by-Step Guide to Fmoc Deprotection and Coupling with Fmoc-Orn(Boc)-OPfp
Introduction: The Elegance of Fmoc Chemistry in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and high-purity synthesis of complex sequences that are crucial for research, diagnostics, and therapeutics.[1][2] At the heart of modern SPPS is the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the temporary protection of the α-amino group of amino acids.[2] The key advantage of Fmoc chemistry lies in its mild deprotection conditions, which are orthogonal to the acid-labile protecting groups typically used for amino acid side chains.[2][3] This strategy minimizes side reactions and preserves the integrity of the growing peptide chain.[2]
This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on two critical stages of the SPPS cycle: the removal of the Fmoc protecting group (deprotection) and the subsequent formation of a peptide bond (coupling) using a pre-activated amino acid derivative, Fmoc-Orn(Boc)-OPfp. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into monitoring and troubleshooting these essential steps.
Part 1: The Mechanism and Protocol for Fmoc Deprotection
The removal of the Fmoc group is a pivotal step that must be efficient and complete to ensure the successful elongation of the peptide chain. Incomplete deprotection will lead to deletion sequences, which are often difficult to separate from the target peptide.
The Chemistry of Fmoc Removal: A Base-Mediated Elimination
The Fmoc group is cleaved under basic conditions through a β-elimination mechanism.[3][4] A secondary amine, most commonly piperidine, acts as the base.[3][4] The process can be broken down into the following key steps:
-
Proton Abstraction: Piperidine abstracts the acidic proton on the C9 carbon of the fluorenyl ring.[3]
-
β-Elimination: This deprotonation leads to a rapid elimination reaction, releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[3]
-
Dibenzofulvene Scavenging: The excess piperidine in the reaction mixture traps the electrophilic DBF, forming a stable adduct.[3] This is a crucial step to prevent the DBF from reacting with the newly liberated peptide amine, which would result in chain termination.
The formation of the dibenzofulvene-piperidine adduct is also a convenient handle for monitoring the reaction, as it has a strong UV absorbance around 301 nm.[5]
Caption: Mechanism of Fmoc deprotection by piperidine.
Detailed Protocol for Fmoc Deprotection
This protocol is designed for standard manual solid-phase peptide synthesis.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF). Note: Always use high-purity, fresh piperidine and DMF.
-
DMF for washing
-
Reaction vessel suitable for SPPS
Procedure:
-
Resin Swelling: Before the first deprotection, ensure the peptide-resin is adequately swelled in DMF for at least 30-60 minutes.[1] This allows for better accessibility of the reagents to the reactive sites on the resin.
-
Initial Deprotection:
-
Second Deprotection:
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Agitate the mixture at room temperature for 5-20 minutes. The optimal time can vary depending on the sequence, with sterically hindered amino acids potentially requiring longer deprotection times.[7]
-
Drain the deprotection solution.
-
-
Washing:
Monitoring Deprotection: Ensuring a Free Amine
To confirm the complete removal of the Fmoc group, a qualitative test for the presence of free primary amines is essential. The most common method is the Kaiser test.[5]
| Test Method | Principle | Positive Result (Deprotection Complete) | Negative Result (Deprotection Incomplete) |
| Kaiser Test | Ninhydrin reacts with primary amines to produce a deep blue color (Ruhemann's purple).[5] | Intense blue color of the beads and solution. | Yellow or colorless beads and solution.[5] |
A negative Kaiser test after the deprotection protocol indicates a problem that needs to be addressed before proceeding to the coupling step. Common causes include degraded piperidine, insufficient deprotection time, or steric hindrance.[5]
Part 2: The Power of Activated Esters: Coupling with Fmoc-Orn(Boc)-OPfp
Following successful Fmoc deprotection, the next step is the formation of a peptide bond with the incoming amino acid. To facilitate this, the carboxyl group of the incoming amino acid must be activated. While various in-situ activating agents like HBTU are common, the use of pre-activated amino acid derivatives, such as pentafluorophenyl (Pfp) esters, offers distinct advantages.[7][9]
Fmoc-Orn(Boc)-OPfp: A Versatile Building Block
Fmoc-Orn(Boc)-OPfp is a derivative of ornithine, a non-proteinogenic amino acid. Its structure is strategically designed for SPPS:
-
Fmoc Group: Protects the α-amino group, to be removed in the next cycle.
-
Boc Group: An acid-labile protecting group on the side-chain amino group of ornithine. This allows for selective deprotection and further modification of the side chain if desired.[10]
-
Pentafluorophenyl (Pfp) Ester: A highly reactive activated ester. The strong electron-withdrawing nature of the five fluorine atoms makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the peptide.[11]
The use of a Pfp ester provides rapid and efficient coupling, often minimizing the need for additional coupling reagents and reducing the risk of side reactions.[11][12][13]
Detailed Protocol for Coupling with Fmoc-Orn(Boc)-OPfp
This protocol assumes the peptide-resin has been successfully deprotected and washed as described in Part 1.
Materials:
-
Deprotected peptide-resin with a free N-terminal amine
-
High-purity DMF
-
Reaction vessel suitable for SPPS
Procedure:
-
Prepare the Amino Acid Solution:
-
In a separate vial, dissolve 1.5 to 3 equivalents of Fmoc-Orn(Boc)-OPfp in DMF. The exact equivalents may need to be optimized based on the specific sequence and resin loading.
-
-
Coupling Reaction:
-
Add the Fmoc-Orn(Boc)-OPfp solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature. Coupling times can range from 30 minutes to 2 hours. For sterically hindered sequences, a longer reaction time may be necessary.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted amino acid and byproducts.
-
Monitoring the Coupling Reaction
A negative Kaiser test is used to confirm the completion of the coupling reaction, indicating the absence of free primary amines.
| Test Method | Principle | Positive Result (Coupling Incomplete) | Negative Result (Coupling Complete) |
| Kaiser Test | Ninhydrin reacts with primary amines to produce a deep blue color. | Intense blue color of the beads and solution. | Yellow or colorless beads and solution.[18] |
If the Kaiser test is positive after the initial coupling time, the coupling step should be repeated with a fresh solution of the activated amino acid.
Workflow Visualization
The following diagram illustrates the cyclical nature of the Fmoc-SPPS deprotection and coupling steps.
Caption: The iterative cycle of Fmoc deprotection and coupling in SPPS.
Quantitative Summary
| Parameter | Fmoc Deprotection | Coupling with Fmoc-Orn(Boc)-OPfp |
| Reagent | 20% Piperidine in DMF | Fmoc-Orn(Boc)-OPfp in DMF |
| Equivalents | N/A (used in excess) | 1.5 - 3 equivalents (relative to resin loading) |
| Reaction Time | 2-3 min followed by 5-20 min | 30 min - 2 hours |
| Temperature | Room Temperature | Room Temperature |
| Monitoring | Kaiser Test (Positive for completion) | Kaiser Test (Negative for completion) |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection (Negative Kaiser Test) | Degraded piperidine, insufficient reaction time, steric hindrance.[5] | Use fresh piperidine, increase deprotection time, consider a stronger base like DBU for difficult sequences (use with caution).[5] |
| Incomplete Coupling (Positive Kaiser Test) | Insufficient equivalents of amino acid, short reaction time, peptide aggregation. | Increase the equivalents of Fmoc-Orn(Boc)-OPfp, extend the coupling time, consider using a solvent mixture that disrupts aggregation (e.g., NMP).[19] |
| Peptide Precipitation Issues After Cleavage | The peptide is highly soluble in the cleavage cocktail/ether mixture.[20] | Reduce the volume of the TFA cleavage cocktail under a stream of nitrogen before adding cold ether.[20] |
Conclusion
Mastery of the Fmoc deprotection and coupling steps is fundamental to successful solid-phase peptide synthesis. By understanding the underlying chemistry, adhering to robust protocols, and diligently monitoring the progress of each reaction, researchers can confidently synthesize high-quality peptides. The use of pre-activated amino acid derivatives like Fmoc-Orn(Boc)-OPfp further streamlines the process, offering high efficiency and purity. This guide provides a solid foundation for both novice and experienced peptide chemists to optimize their SPPS workflows and achieve their synthetic goals.
References
-
Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide research, 4(2), 95–101. [Link]
-
Wikipedia. (n.d.). Pentafluorophenyl esters. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Propep. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
-
Ito, H., et al. (2021). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Omega, 6(43), 29068–29078. [Link]
-
Kim, J. H., et al. (2006). Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. Bulletin of the Korean Chemical Society, 27(9), 1353-1356. [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Chemistry – A European Journal, 28(1), e202103282. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Polymers, 1(1), 316–333. [Link]
-
Chemical Point. (n.d.). Fmoc-Orn(Boc)-OPfp. Retrieved from [Link]
-
Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101. [Link]
-
Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. [Link]
-
ResearchGate. (n.d.). Protocols for SPPS; A Standard four-step protocol; B Fmoc in situ removal three-step protocol; C Modified Fmoc in situ removal protocol. Retrieved from [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Retrieved from [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters. Retrieved from [Link]
-
Chemical Point. (n.d.). Fmoc-Orn(Boc)-OPfp. Retrieved from [Link]
-
Luxembourg Bio Technologies Ltd. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]
-
ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Aapptec. (n.d.). Technical Bulletins & General Procedures. Retrieved from [Link]
Sources
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 13. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. 123180-69-8 CAS MSDS (FMOC-ORN(BOC)-OPFP) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. FMOC-ORN(BOC)-OPFP CAS#: 123180-69-8 [amp.chemicalbook.com]
- 17. chemicalpoint.eu [chemicalpoint.eu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. biotage.com [biotage.com]
- 20. researchgate.net [researchgate.net]
Application Note and Protocol: Cleavage and Deprotection of Peptides Synthesized with Fmoc-Orn(Boc)-OPfp
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is a cornerstone of modern peptide chemistry, enabling the assembly of complex peptide sequences with high fidelity.[1][2] A key element in the synthesis of peptides with diverse functionalities is the use of orthogonally protected amino acid building blocks. Fmoc-Orn(Boc)-OPfp, an activated ester of ornithine with its alpha-amino group protected by Fmoc and its side-chain delta-amino group protected by the tert-butyloxycarbonyl (Boc) group, is a versatile reagent for incorporating ornithine into peptide chains.[2][3][4] The pentafluorophenyl (OPfp) ester enhances the reactivity for efficient coupling.[3]
This application note provides a comprehensive guide to the final, critical steps in synthesizing peptides containing this residue: the cleavage of the completed peptide from the solid support and the simultaneous removal of the Boc side-chain protecting group from the ornithine residue. We will delve into the underlying chemical mechanisms, provide detailed, field-proven protocols, and offer insights into potential challenges and their solutions to ensure the successful isolation of your target peptide.
The Chemistry of Cleavage and Deprotection
The final step in Fmoc-based SPPS is a global deprotection, where the peptide is cleaved from the resin linker and all acid-labile side-chain protecting groups are removed.[1][5] This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[1][5][6]
Mechanism of TFA-Mediated Deprotection
The Boc group on the ornithine side chain is highly susceptible to acidolysis. The mechanism involves the protonation of the carbonyl oxygen of the Boc group by TFA, followed by the collapse of the resulting intermediate to form a stable tert-butyl cation, carbon dioxide, and the deprotected amine.
Simultaneously, the TFA cleaves the linker attaching the peptide to the solid support, releasing the peptide into solution. This process also generates highly reactive carbocations from the linker and other acid-labile protecting groups (e.g., t-butyl ethers on Ser, Thr, Tyr).[7][8]
The Critical Role of Scavengers
These liberated carbocations are potent electrophiles that can react with nucleophilic residues in the peptide chain, leading to unwanted side reactions and the formation of impurities.[7][9] Common targets for alkylation include the side chains of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[5]
To prevent these modifications, a "cleavage cocktail" containing TFA and a variety of nucleophilic scavengers is employed.[5][9] These scavengers act as traps for the reactive carbocations, protecting the integrity of the final peptide.[7] The choice of scavengers is dictated by the amino acid composition of the peptide.[5]
Experimental Workflow and Protocols
The following section outlines a detailed, step-by-step protocol for the cleavage and deprotection of a peptide synthesized using Fmoc-Orn(Boc)-OPfp.
Visualization of the Cleavage and Deprotection Workflow
Caption: General workflow for peptide cleavage and deprotection.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Peptidyl-Resin | Synthesis Grade | N/A | Dried under vacuum. |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich, etc. | Handle in a fume hood with appropriate PPE. |
| Triisopropylsilane (TIS) | ≥98% | Sigma-Aldrich, etc. | Common carbocation scavenger. |
| 1,2-Ethanedithiol (EDT) | ≥98% | Sigma-Aldrich, etc. | Use for peptides containing Cys.[9] |
| Water | Deionized/Milli-Q | N/A | |
| Diethyl Ether | Anhydrous, Cold (-20°C) | Fisher Scientific, etc. | For peptide precipitation. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific, etc. | For washing the resin. |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific, etc. | For purification. |
Standard Cleavage Cocktail ("Reagent K")
For many peptides, a standard cleavage cocktail is sufficient. A common and effective mixture is "Reagent K":
| Component | Volume/Weight Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 95% (v/v) | Cleavage and deprotection agent. |
| Water | 2.5% (v/v) | Scavenger. |
| Triisopropylsilane (TIS) | 2.5% (v/v) | Scavenger for carbocations. |
Note: The selection of the cleavage cocktail is critical and must be tailored to the amino acid composition of the peptide.[5] For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, specialized scavenger mixtures are required.
Step-by-Step Protocol
-
Resin Preparation:
-
Place the dried peptidyl-resin (typically 25-100 mg) in a suitable reaction vessel (e.g., a fritted syringe or a round-bottom flask).
-
Wash the resin with dichloromethane (DCM) (3 x 10 mL/g of resin) to remove any residual solvents from synthesis and shrink the resin beads.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 15 minutes.
-
-
Cleavage Reaction:
-
Prepare the cleavage cocktail fresh in a fume hood. For 100 mg of resin, 2-3 mL of the cocktail is typically sufficient.
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture at room temperature for 2-3 hours. A longer reaction time may be necessary for peptides with multiple, less acid-labile protecting groups.
-
-
Peptide Precipitation and Isolation:
-
After the reaction is complete, filter the TFA solution containing the cleaved peptide away from the resin beads into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (0.5-1 mL) and combine the filtrates.
-
Add the TFA solution dropwise to a 10-fold excess of cold (-20°C) diethyl ether. A white precipitate of the crude peptide should form.
-
Allow the peptide to fully precipitate at -20°C for at least 30 minutes.
-
Pellet the peptide by centrifugation (e.g., 3000-5000 x g for 5 minutes).
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and TFA.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification and Analysis
The crude peptide obtained after cleavage and precipitation will contain impurities from side reactions and incomplete synthesis.[10] Therefore, purification is almost always necessary.
-
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for purifying synthetic peptides.[10][11][12] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a standard starting point.
-
Analysis: The purity and identity of the final peptide should be confirmed using analytical techniques such as:
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | Incomplete cleavage from the resin. | Extend the cleavage reaction time to 4-6 hours. Ensure the resin was sufficiently washed and dried before cleavage. |
| Peptide precipitation was incomplete. | Ensure the diethyl ether is sufficiently cold and use a larger volume. Allow for a longer precipitation time. | |
| Presence of Unexpected Peaks in LC-MS | Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by carbocations. | Use a cleavage cocktail with appropriate scavengers. For example, add 1,2-ethanedithiol (EDT) for Cys-containing peptides. |
| Incomplete removal of side-chain protecting groups. | Extend the cleavage reaction time. For particularly stubborn groups, a stronger acid cocktail may be needed, but this should be approached with caution. | |
| Trifluoroacetylation of amine groups. | This can occur due to the presence of trifluoroacetoxymethyl groups on the resin.[13] Ensure high-quality resins are used. | |
| Peptide is Insoluble after Precipitation | The peptide has aggregated. | Try dissolving the crude peptide in a different solvent, such as a small amount of DMSO or acetic acid, before diluting with the HPLC mobile phase. |
Conclusion
The successful cleavage and deprotection of peptides synthesized with Fmoc-Orn(Boc)-OPfp is a critical final step that requires careful attention to detail. By understanding the underlying chemical principles, utilizing appropriate cleavage cocktails with effective scavengers, and following a robust experimental protocol, researchers can successfully isolate their target peptides in high purity. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for scientists and professionals in the field of peptide chemistry and drug development.
References
-
Kent, S. B., Mitchell, A. R., & Engelhard, M. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Journal of the American Chemical Society, 101(25), 7724–7726. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. Retrieved from [Link]
-
Kumar, V., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Retrieved from [Link]
-
Petersson, P., et al. (2023). New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS. LCGC North America. Retrieved from [Link]
-
Miranda, L. P., & Eifler-Lima, V. L. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1235-1253. Retrieved from [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]
-
Kumar, A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(11), 2456–2465. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Fields, G. B. (2014). Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate. Retrieved from [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Iris Biotech. (2026). Mastering Fmoc Solid-Phase Peptide Synthesis with N-alpha-Fmoc-Ndelta-Boc-L-ornithine. Retrieved from [Link]
-
AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
eqipped. (n.d.). FMOC-Orn(Boc)-OH (N-Fmoc-N-Boc-L-Ornithine). Retrieved from [Link]
-
Calbiochem. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Retrieved from [Link]
-
Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. Retrieved from [Link]
-
Fields, G. B., & Noble, R. L. (1990). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 35(3), 161–214. Retrieved from [Link]
-
Sahoo, S. K. (2015). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
-
Labclinics. (n.d.). Fmoc-Orn(Boc)-OH. Retrieved from [Link]
Sources
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. eqipped.com [eqipped.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. biotage.com [biotage.com]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 11. biosynth.com [biosynth.com]
- 12. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Solvent Conditions for Fmoc-Orn(Boc)-OPfp Coupling Reactions
Welcome to the technical support center dedicated to optimizing the coupling of Fmoc-L-Orn(Boc)-OPfp in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into solvent selection and troubleshooting for this critical step in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the solvent in an Fmoc-Orn(Boc)-OPfp coupling reaction?
The solvent in SPPS is not merely a medium but an active participant that profoundly influences reaction outcomes. Its primary roles include:
-
Reagent Solubilization: The solvent must effectively dissolve the Fmoc-Orn(Boc)-OPfp active ester and any additives to ensure they are fully available for the coupling reaction. Fmoc-protected amino acids generally exhibit good solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[]
-
Resin Swelling: Proper swelling of the solid support is crucial for exposing the reactive sites (the N-terminal amines of the growing peptide chain). The choice of solvent significantly impacts the degree of swelling.[2]
-
Peptide Chain Solvation: As the peptide chain elongates, it can develop secondary structures and aggregate, hindering access to the N-terminus. An effective solvent will solvate the growing peptide chain, disrupting these secondary structures and preventing aggregation.[2][3]
-
Reaction Kinetics: The polarity of the solvent can influence the rate of the coupling reaction. Polar aprotic solvents are generally preferred as they can stabilize charged intermediates formed during the reaction.
Q2: Which solvents are recommended for Fmoc-Orn(Boc)-OPfp coupling and why?
The most commonly used and recommended solvents for Fmoc-SPPS, including the coupling of Fmoc-Orn(Boc)-OPfp, are polar aprotic solvents.
-
N,N-Dimethylformamide (DMF): DMF is a widely used solvent in SPPS due to its excellent solvating properties for both the resin and the protected amino acids.[4][5] It is important to use high-purity, amine-free DMF, as dimethylamine impurities can cause premature Fmoc deprotection.[4]
-
N-Methyl-2-pyrrolidone (NMP): NMP is another excellent solvent for SPPS and is often considered superior to DMF for difficult couplings due to its higher polarity and ability to disrupt peptide aggregation.[2][4][6] However, some studies suggest that Fmoc-amino acids may show greater decomposition in NMP over extended periods compared to DMF.[4]
-
Dimethyl Sulfoxide (DMSO): DMSO is a highly polar solvent that is particularly effective at disrupting secondary structures and is often used as a co-solvent with NMP or DMF to improve coupling efficiency in cases of severe peptide aggregation.[2][6]
Q3: How does solvent polarity affect the coupling efficiency of Fmoc-Orn(Boc)-OPfp?
Solvent polarity plays a critical role in the efficiency of the coupling reaction. A solvent with a suitable dielectric constant can stabilize the transition state of the reaction, thereby increasing the reaction rate. Polar aprotic solvents are ideal as they possess large dipole moments and high dielectric constants but do not have acidic protons that can interfere with the reaction.[5] The high polarity of these solvents helps to maintain the solubility of the growing peptide chain, preventing aggregation that can lead to incomplete coupling.[6]
Q4: What are the potential side reactions associated with Fmoc-Orn(Boc)-OPfp coupling that can be influenced by solvent choice?
Several side reactions can occur during the coupling step, and the choice of solvent can play a role in mitigating them:
-
Racemization: The loss of stereochemical integrity at the α-carbon is a significant concern. While the use of active esters like OPfp is intended to minimize racemization, prolonged reaction times or the presence of strong bases can increase the risk. The solvent can influence the rate of both the desired coupling reaction and the competing racemization pathway.
-
Diketopiperazine Formation: This side reaction is more prevalent at the dipeptide stage, especially when proline is one of the first two residues.[6] While less of a direct issue for ornithine coupling, the overall solvent environment can influence the propensity for this cyclization to occur.
-
Premature Fmoc Deprotection: As mentioned earlier, impurities in solvents like DMF can lead to the unintended removal of the Fmoc group.[4][7]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during Fmoc-Orn(Boc)-OPfp coupling reactions.
Issue 1: Incomplete or Slow Coupling
Symptom: A positive ninhydrin (Kaiser) test (blue/purple beads) after the coupling step, indicating the presence of unreacted primary amines.[3]
| Possible Cause | Recommended Solution | Experimental Protocol |
| Poor Resin Swelling/Peptide Aggregation | Switch to a more effective solvent for disrupting secondary structures. NMP is often superior to DMF in this regard.[2][4] Consider using a mixture of NMP/DMSO (e.g., 1:1 v/v) for particularly difficult sequences.[6] | 1. After Fmoc deprotection and washing, swell the resin in the new solvent system for 30-60 minutes before initiating the coupling reaction. 2. Dissolve the Fmoc-Orn(Boc)-OPfp in the chosen solvent system and proceed with the coupling. |
| Low Reactivity of Fmoc-Orn(Boc)-OPfp | The reactivity of pentafluorophenyl esters can be enhanced by the addition of 1-hydroxybenzotriazole (HOBt).[8] | 1. Dissolve Fmoc-Orn(Boc)-OPfp (e.g., 3 equivalents) and HOBt (3 equivalents) in the reaction solvent (e.g., DMF or NMP). 2. Add the solution to the deprotected peptide-resin and allow the reaction to proceed. |
| Insufficient Reaction Time or Temperature | For sterically hindered couplings or aggregated sequences, extending the reaction time or performing the coupling at a slightly elevated temperature can improve yields. | 1. Increase the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight. 2. If extending the time is insufficient, consider performing the coupling at a moderately elevated temperature (e.g., 40°C). Monitor for potential side reactions. |
| Poor Solubility of the Active Ester | Although Fmoc-Orn(Boc)-OPfp is generally soluble in DMF and NMP, poor quality reagent or low solvent volume might be an issue. | 1. Ensure the Fmoc-Orn(Boc)-OPfp is fully dissolved before adding it to the resin. Gentle sonication can aid dissolution.[2] 2. Increase the solvent volume to ensure all reagents remain in solution throughout the coupling reaction. |
Diagram: Troubleshooting Workflow for Incomplete Coupling
Caption: A decision tree for troubleshooting incomplete coupling reactions.
Issue 2: Formation of Side Products
Symptom: Appearance of unexpected peaks in the HPLC or LC-MS analysis of the crude peptide.
| Possible Cause | Recommended Solution | Experimental Protocol |
| Racemization | Minimize the pre-activation time and avoid the use of excess base. Ensure the reaction temperature is not excessively high. | 1. If using an in-situ activation method prior to coupling, add the activated amino acid to the resin immediately. 2. If racemization is a persistent issue, consider alternative, less reactive coupling reagents if applicable, though OPfp esters are generally good in this regard. |
| Premature Fmoc Deprotection | Use high-purity, amine-free DMF.[4] Alternatively, switch to NMP, which is less prone to degradation that forms basic impurities. | 1. Purchase high-quality solvents specifically for peptide synthesis. 2. If DMF is suspected to be the issue, degas it prior to use to remove dissolved amines.[4] |
Data Presentation
Table 1: Properties of Common Solvents in SPPS
| Solvent | Abbreviation | Dielectric Constant (20°C) | Boiling Point (°C) | Key Characteristics |
| N,N-Dimethylformamide | DMF | 36.7 | 153 | Excellent solvation, but can contain amine impurities.[4] |
| N-Methyl-2-pyrrolidone | NMP | 32.2 | 202 | Higher polarity than DMF, excellent for disrupting aggregation.[2][4] |
| Dichloromethane | DCM | 8.9 | 40 | Good for resin swelling, but less common in Fmoc chemistry.[4] |
| Dimethyl Sulfoxide | DMSO | 47.2 | 189 | Highly polar, used as a co-solvent to break up secondary structures.[2] |
Experimental Protocols
Standard Protocol for Fmoc-Orn(Boc)-OPfp Coupling
This protocol is a general guideline for a 0.1 mmol scale synthesis.
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Active Ester Solution Preparation: In a separate vial, dissolve Fmoc-Orn(Boc)-OPfp (3 eq., 0.3 mmol) and HOBt (3 eq., 0.3 mmol) in DMF or NMP (approx. 2 mL).
-
Coupling: Add the active ester solution to the deprotected peptide-resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin with DMF (3-5 times) to remove excess reagents and by-products.
Diagram: Solvent Selection Logic for Fmoc-SPPS
Caption: A flowchart illustrating the decision-making process for solvent selection.
References
-
CEM Corporation. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
- Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 17(10), 687-697.
- Gagnon, A., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2736.
- Montalbetti, C. A. G. N., & Falque, V. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- Watson, A. J. B., et al. (2022). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. Organic Process Research & Development, 26(7), 1836-1845.
-
Vapourtec Ltd. (2022, September 12). Vapourtec quantifies unexpected reactions in peptide synthesis using the Variable Bed Flow Reactor. Retrieved from [Link]
Sources
Technical Support Center: HPLC Purification of Peptides Containing Fmoc-Orn(Boc)
Welcome to the technical support center for the purification of complex synthetic peptides. This guide is specifically designed for researchers, chemists, and drug development professionals working with peptides synthesized using the building block Fmoc-Orn(Boc)-OPfp . We will delve into the nuances of HPLC purification, providing expert insights, troubleshooting strategies, and validated protocols to ensure the successful isolation of your target peptide.
A Note on the Analyte: Synthesis vs. Purification
It is critical to first clarify the state of the molecule during purification. Fmoc-Orn(Boc)-OPfp is an activated amino acid derivative used during Solid-Phase Peptide Synthesis (SPPS).[1] The pentafluorophenyl (OPfp) ester is a highly reactive group designed to facilitate efficient amide bond formation.[2][3] During the coupling step in your synthesis, this OPfp group is displaced and washed away.
Therefore, you are not purifying a peptide containing the OPfp ester. You are purifying a peptide that now contains the Fmoc-Orn(Boc)- residue as part of its sequence. This guide focuses on the specific challenges and strategies related to the presence of the N-terminal Fmoc group (in "Fmoc-on" strategies) and the acid-labile Boc protecting group on the ornithine side chain.
Frequently Asked Questions (FAQs)
Q1: What is "Fmoc-on" purification and why is it the preferred strategy for my peptide?
"Fmoc-on" purification is a powerful strategy where the final N-terminal Fmoc protecting group is intentionally left on the peptide after cleavage from the solid-phase resin.[4] The large, hydrophobic Fmoc group dramatically increases the peptide's retention time on a reversed-phase HPLC column. This provides a significant chromatographic advantage, allowing for excellent separation of the full-length target peptide from shorter, less hydrophobic "failure" or truncated sequences that lack the Fmoc group.[4] For peptides containing the already bulky Orn(Boc) residue, this method simplifies a potentially complex purification landscape.
Q2: How stable is the Fmoc group during standard reversed-phase HPLC?
The Fmoc group is cleaved under basic conditions (e.g., using piperidine).[5] Standard reversed-phase HPLC for peptides almost universally employs acidic mobile phases, typically water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).[4] The Fmoc group is robustly stable in these acidic conditions, so there is no significant risk of premature deprotection on the column.[4][6]
Q3: What about the Orn(Boc) side-chain? Is the Boc group stable in 0.1% TFA?
This is a crucial point of concern. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[7][8] While strong acids like neat TFA are used for its complete removal, the 0.1% TFA used in HPLC mobile phases can cause slow cleavage of the Boc group.[9][10] The rate of this on-column deprotection can be influenced by factors like the peptide sequence, contact time on the column, and temperature. This slow degradation can lead to peak broadening, the appearance of shoulder peaks, or a secondary peak corresponding to the deprotected peptide.
Expert Tip: To minimize on-column Boc deprotection, it is advisable to work efficiently. Keep collected fractions cold (e.g., in an ice bath) as they elute from the HPLC and proceed to lyophilization promptly to remove the acidic mobile phase.[9] Using a less aggressive acid like formic acid (0.1%) is an option, but it may result in poorer peak shape and resolution compared to TFA.[9]
Q4: Which HPLC column is best suited for purifying my Fmoc-Orn(Boc)-containing peptide?
For most peptide purifications, including those with the highly hydrophobic Fmoc group, a C18 reversed-phase column is the industry standard and the most effective choice.[4][11] The strong hydrophobic interactions between the Fmoc group and the C18 stationary phase ensure good retention and provide an excellent basis for separation.
For extremely hydrophobic or long peptides, retention on a C18 column might be too strong, requiring very high organic solvent concentrations for elution. In such cases, a C8 or C4 column can be considered to reduce retention times and improve peak shape. A pentafluorophenyl (PFP) stationary phase can also offer alternative selectivity for complex separations due to different interaction mechanisms compared to standard alkyl chains.[12][13]
| Column Type | Stationary Phase | Typical Use Case | Pore Size |
| C18 (Recommended) | Octadecylsilane | General purpose, excellent for Fmoc-on peptides | 100-300 Å |
| C8 | Octylsilane | For more hydrophobic peptides to reduce retention | 100-300 Å |
| C4 | Butylsilane | For very large or highly hydrophobic peptides/proteins | 100-300 Å |
| PFP | Pentafluorophenyl | Provides alternative selectivity for difficult separations | 100-300 Å |
| A larger pore size (e.g., 300 Å) is generally recommended for peptides to ensure efficient interaction with the stationary phase. |
Q5: What are the recommended mobile phases and gradient conditions?
The standard mobile phase system is highly effective:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.[14]
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.[14]
Due to the significant hydrophobicity imparted by the Fmoc group, your peptide will require a higher concentration of acetonitrile (Solvent B) to elute. Gradients should be tailored to the specific peptide but generally follow a shallow slope to maximize resolution.[15]
| Time (min) | % Solvent B (Acetonitrile w/ 0.1% TFA) | Purpose |
| 0-5 | 5-20% (Peptide Dependent) | Sample loading and equilibration |
| 5-50 | 20% -> 70% (Shallow Gradient, e.g., 1%/min) | Elution of target peptide and separation from impurities |
| 50-55 | 70% -> 95% | Column wash to elute highly retained species |
| 55-60 | 95% -> Initial %B | Re-equilibration for next injection |
| This is an example template. The starting %B and gradient slope must be optimized for your specific peptide. |
Visual Workflow: Purification Strategy
Caption: Workflow comparing the recommended 'Fmoc-on' path with the alternative 'Fmoc-off' path.
Troubleshooting Guide
Problem: I see a significant shoulder or a second major peak close to my main peak.
-
Probable Cause: This is a classic symptom of on-column deprotection of the acid-labile Boc group on the Ornithine side chain. The slightly more polar, deprotected peptide elutes very close to the parent compound.
-
Solution:
-
Confirm Identity: Collect both fractions and analyze by mass spectrometry. The second peak should have a mass difference of -100 Da, corresponding to the loss of the Boc group (C₅H₈O₂).
-
Optimize Gradient: Employ a shallower gradient (e.g., 0.5% B per minute) around the elution point of your peptide to improve the separation between the Boc-protected and deprotected species.[15]
-
Work Quickly: Minimize the time the peptide spends in the acidic mobile phase. Collect fractions on ice and proceed immediately to lyophilization.[9]
-
Consider Alternative Acid: As a last resort, switch the mobile phase additive to 0.1% formic acid. This is less acidic and will slow the rate of Boc cleavage, but be prepared for potential loss of resolution.[9]
-
Problem: My peptide peak is very broad and tailing.
-
Probable Cause 1: Secondary Interactions. The free amine on the Ornithine side-chain (if the Boc group has been prematurely cleaved) or other basic residues can interact with residual acidic silanols on the silica backbone of the HPLC column, causing peak tailing.[11]
-
Solution 1: Ensure your TFA concentration is at least 0.1%. TFA acts as an ion-pairing agent, masking these interactions and improving peak shape.[11]
-
Probable Cause 2: Peptide Aggregation. Peptides containing bulky, hydrophobic groups like Fmoc and Orn(Boc) can sometimes aggregate, leading to poor chromatography.
-
Solution 2:
-
Modify Sample Diluent: Dissolve the crude peptide in a stronger solvent like 5-10% acetic acid or even a small amount of DMSO before diluting with the initial mobile phase.
-
Increase Temperature: Elevating the column temperature to 30-40°C can disrupt secondary structures and reduce aggregation, often leading to sharper peaks.[11]
-
Problem: My peptide elutes much earlier than expected, possibly with the solvent front.
-
Probable Cause: This indicates a lack of retention, which is highly unusual for an Fmoc-protected peptide. The most likely reason is that the N-terminal Fmoc group is not present. This could be due to an error during synthesis (e.g., accidental deprotection) or a mistake in sample identity.
-
Solution:
-
Verify Mass: Analyze your crude material by mass spectrometry to confirm the presence of the Fmoc group (+222 Da compared to the unprotected peptide).
-
Adjust Gradient: If the mass is correct, your peptide may be less hydrophobic than anticipated. Adjust your HPLC method to start at a much lower %B (e.g., 0-5%).
-
Visual Guide: Troubleshooting HPLC Issues
Caption: A decision tree to diagnose and solve common HPLC purification problems.
Validated Experimental Protocols
Protocol 1: "Fmoc-on" Reversed-Phase HPLC Purification
This protocol outlines a general procedure for purifying a peptide with the N-terminal Fmoc group intact.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of your crude, lyophilized peptide.
-
Dissolve the peptide in a minimal volume of a strong solvent (e.g., 100-200 µL of DMSO or 10% Acetic Acid).
-
Dilute the dissolved peptide with Solvent A (0.1% TFA in Water) to a final concentration of ~5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatography:
-
Equilibrate a semi-preparative C18 column with your starting mobile phase conditions (e.g., 95% A / 5% B) for at least 10 column volumes.
-
Inject the prepared sample onto the column.
-
Run the optimized gradient that was developed during analytical screening (refer to the example gradient table).
-
Monitor the elution profile at 220 nm (for the peptide backbone) and 265 or 301 nm (characteristic Fmoc absorbance).
-
Collect fractions corresponding to the target peptide peak into tubes kept in an ice bath.
-
-
Post-Purification Analysis:
-
Analyze small aliquots of the collected fractions using analytical LC-MS to confirm the identity and purity of the target peptide.
-
Pool the pure fractions.
-
-
Solvent Removal:
-
Immediately freeze the pooled fractions (e.g., using a dry ice/acetone bath or a -80°C freezer).
-
Lyophilize the frozen sample to dryness to remove the water, acetonitrile, and TFA.
-
Protocol 2: Post-Purification Fmoc Group Removal
-
Dissolution:
-
Dissolve the purified, lyophilized Fmoc-peptide in N,N-Dimethylformamide (DMF).
-
-
Deprotection:
-
Add a solution of 20% piperidine in DMF to the dissolved peptide.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
-
Precipitation and Washing:
-
Precipitate the deprotected peptide by adding the reaction mixture dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with fresh cold ether two more times to remove residual piperidine and dibenzofulvene (the Fmoc by-product).
-
-
Final Steps:
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The final pure peptide can be dissolved in an appropriate aqueous buffer and lyophilized for long-term storage.
-
References
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Online Forum]. Available at: [Link]
-
Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. Available at: [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Available at: [Link]
-
Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Available at: [Link]
-
Varkey, J. T. (2019). Peptide Manufacturing Methods and Challenges. In Peptide and Protein-Based Therapeutic Development. Royal Society of Chemistry. Available at: [Link]
-
Biotage. (n.d.). Improving Peptide Purification via Flash Column Chromatography by Modulating Mobile Phase pH. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Available at: [Link]
-
Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Next LVL Programming. (2024). How To Select Mobile Phase In HPLC Method Development? YouTube. Available at: [Link]
-
Taylor & Francis Online. (2020). Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Available at: [Link]
-
Malaysian Journal of Analytical Sciences. (2019). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Available at: [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2017). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Available at: [Link]
-
ACS Publications. (2015). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Available at: [Link]
-
Molecules. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Available at: [Link]
-
SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis. Available at: [Link]
-
ScienceOpen. (2019). Automated Flow Synthesis of Peptide-PNA Conjugates. Available at: [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Available at: [Link]
-
Apeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]
-
Springer Nature Experiments. (2020). Protecting Groups in Peptide Synthesis. Available at: [Link]
-
LCGC International. (2011). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Available at: [Link]
-
ResearchGate. (2016). A comparative study of pentafluorophenyl and octadecylsilane columns in high-throughput profiling of biological fluids. Available at: [Link]
-
PubMed. (1995). Oxidative cleavage of esters and amides to carbonyl products by cytochrome P450. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. precisepeg.com [precisepeg.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. ikm.org.my [ikm.org.my]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hplc.eu [hplc.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Validation & Comparative
Comparing the reactivity of OPfp esters to other activated esters in SPPS
An In-Depth Comparison of OPfp Esters and Other Activated Esters in Solid-Phase Peptide Synthesis (SPPS)
Introduction to Activated Esters in SPPS
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise construction of complex peptide chains on a solid support. The efficiency of this process hinges on the formation of amide bonds between the carboxyl group of an incoming amino acid and the free amino group of the growing peptide chain. This reaction is not spontaneous and requires the "activation" of the carboxyl group to facilitate nucleophilic attack by the amine. This is achieved through the use of activated esters, which are pre-formed, reactive intermediates of the carboxylic acid.
The ideal activated ester for SPPS should strike a delicate balance: it must be reactive enough to ensure rapid and complete coupling, yet stable enough to prevent premature hydrolysis and minimize side reactions, most notably racemization. Pentafluorophenyl (Pfp) esters, often denoted as OPfp esters, have emerged as a highly effective class of activated esters, offering a unique combination of high reactivity and stability. This guide provides a comprehensive comparison of OPfp esters with other commonly used activated esters in SPPS, supported by experimental data and mechanistic insights.
The Unique Chemistry of Pentafluorophenyl Esters
The high reactivity of OPfp esters stems from the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This inductive effect makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amino group of the growing peptide chain. Furthermore, the pentafluorophenoxy group is an excellent leaving group, which further accelerates the rate of the aminolysis reaction.
Unlike many other activation methods that require in-situ formation of the active species, OPfp esters of Fmoc-amino acids can be pre-synthesized, purified, and stored as stable crystalline solids. This offers significant advantages in terms of convenience, reproducibility, and the ability to accurately dose the activated amino acid in the coupling reaction.
Comparative Analysis of Activated Esters
The choice of activating agent can significantly impact the success of a peptide synthesis, influencing coupling efficiency, reaction times, and the chiral purity of the final product. Below is a detailed comparison of OPfp esters with other widely used activated esters.
Reactivity and Coupling Efficiency
The reactivity of an activated ester is a critical determinant of coupling efficiency. Incomplete coupling reactions can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide.
| Activated Ester | Relative Reactivity | Typical Coupling Time | Key Advantages | Key Disadvantages |
| Pentafluorophenyl (OPfp) | Very High | 15-60 min | High reactivity, stable, crystalline solids, low racemization. | Higher cost compared to some reagents. |
| N-Hydroxysuccinimide (ONSu) | Moderate | 60-120 min | Cost-effective, widely used. | Slower reaction rates, can be prone to side reactions. |
| 1-Hydroxybenzotriazole (OBt) | High | 30-90 min | Suppresses racemization, good reactivity. | In-situ activation required, potential safety concerns with HOBt. |
| Oxime Esters (e.g., OxymaPure®) | High | 30-90 min | Excellent racemization suppression, safer alternative to HOBt. | In-situ activation required. |
| HATU/HBTU Esters | Very High | 5-30 min | Extremely rapid coupling, highly efficient. | High cost, potential for side reactions if not used correctly. |
Discussion:
OPfp esters exhibit a reactivity profile that is comparable to, and often exceeds, that of HOBt and NHS esters. This high reactivity translates to shorter coupling times and improved coupling efficiencies, particularly for sterically hindered amino acids or "difficult" sequences. While carbodiimide-based reagents like HATU and HBTU can offer even faster kinetics, they are often more expensive and require careful control to minimize side reactions. The pre-formed and stable nature of OPfp esters provides a significant workflow advantage, eliminating the need for in-situ activation and the potential for reagent degradation.
Racemization Suppression
Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a major concern in peptide synthesis. The extent of racemization is highly dependent on the nature of the activated ester and the reaction conditions.
The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize to a resonance-stabilized and achiral form. The rate of oxazolone formation is influenced by the electron-withdrawing capacity of the activating group.
While highly activating groups can accelerate the desired aminolysis, they can also promote oxazolone formation. However, the bulky nature of the pentafluorophenyl group is thought to disfavor the formation of the oxazolone intermediate, thus minimizing racemization. In comparative studies, OPfp esters have consistently demonstrated low levels of racemization, comparable to the well-established HOBt-mediated methods.
Stability and Handling
One of the most significant practical advantages of OPfp esters is their stability. Fmoc-amino acid-OPfp esters are typically crystalline solids that can be stored for extended periods at room temperature without significant degradation. This contrasts sharply with in-situ generated active esters, which are often unstable and must be used immediately after preparation.
This stability simplifies the workflow of SPPS, particularly in automated synthesizers where pre-weighed and stable reagents are highly desirable. It also ensures high batch-to-batch consistency and reproducibility.
Experimental Protocols
General Protocol for SPPS using Fmoc-Amino Acid-OPfp Esters
This protocol outlines a typical coupling cycle on a rink amide resin.
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin extensively with DMF (5 x 1 min) and then with dichloromethane (DCM) (3 x 1 min).
-
Coupling:
-
Dissolve 3 equivalents of the Fmoc-amino acid-OPfp ester in DMF.
-
Add the solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature with gentle agitation.
-
Monitor the reaction using a qualitative ninhydrin test.
-
-
Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc-deprotection and wash the resin. Cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water).
Comparative Coupling Experiment Workflow
Caption: Workflow for comparing coupling efficiency of different activated esters.
Mechanism of Amide Bond Formation
The fundamental reaction in SPPS is the nucleophilic acyl substitution where the free amino group of the growing peptide chain attacks the activated carboxyl group of the incoming amino acid.
A Senior Application Scientist's Guide to Large-Scale Ornithine Incorporation: A Cost-Benefit Analysis of Fmoc-Orn(Boc)-OPfp
For researchers, scientists, and drug development professionals steering the complex process of large-scale peptide synthesis, the choice of reagents and methodologies is a critical determinant of success, profoundly impacting yield, purity, and ultimately, the economic viability of the final therapeutic product. Ornithine, a non-proteinogenic amino acid, is a pivotal building block in many modern peptide therapeutics, offering a versatile side chain for lactam bridge formation, conjugation, or other modifications to enhance stability and bioactivity.[1]
This in-depth technical guide presents a comprehensive cost-benefit analysis of a key reagent in this process: Fmoc-Orn(Boc)-OPfp (N-α-Fmoc-N-δ-Boc-L-ornithine pentafluorophenyl ester). We will objectively compare its performance, cost-effectiveness, and practical handling in large-scale Solid-Phase Peptide Synthesis (SPPS) against the more traditional in-situ activation of its precursor, Fmoc-Orn(Boc)-OH , using common coupling reagents. This guide is designed to equip you with the necessary data and insights to make an informed decision for your specific large-scale synthesis needs.
The Challenge of Large-Scale Peptide Synthesis and the Role of Ornithine
The iterative nature of SPPS means that even minor inefficiencies in each coupling step can lead to a significant decrease in the overall yield and purity of the final peptide, a problem that is magnified in large-scale production.[1] The incorporation of ornithine, with its protected δ-amino group, adds another layer of complexity. The most common derivative for this purpose is Fmoc-Orn(Boc)-OH, which utilizes an orthogonal protection strategy.[1] The Fmoc group is base-labile, while the Boc group on the side chain is acid-labile, allowing for selective deprotection and modification.[1]
The central question for process chemists and production managers is not just how to incorporate ornithine, but how to do so in the most efficient, reliable, and cost-effective manner at scale. This is where the choice between a pre-activated amino acid derivative like Fmoc-Orn(Boc)-OPfp and in-situ activation methods becomes a critical decision point.
Performance Deep Dive: A Quantitative and Qualitative Comparison
While direct, large-scale, head-to-head published comparisons are scarce, we can extrapolate from the known chemical properties and extensive field experience with related compounds to build a robust comparative framework.
The Contenders:
-
Pre-activated Ester: Fmoc-Orn(Boc)-OPfp
-
In-situ Activation Method 1 (Uronium/Aminium): Fmoc-Orn(Boc)-OH + HBTU/DIPEA
-
In-situ Activation Method 2 (Carbodiimide/Oxime): Fmoc-Orn(Boc)-OH + DIC/OxymaPure
| Parameter | Fmoc-Orn(Boc)-OPfp | Fmoc-Orn(Boc)-OH + HBTU/DIPEA | Fmoc-Orn(Boc)-OH + DIC/OxymaPure |
| Coupling Time | Very Fast (minutes) | Fast (10-30 minutes) | Slower (can be longer) |
| Racemization Risk | Very Low | Low | Very Low |
| Side Reactions | Minimal; avoids contact of peptide with coupling reagent | Potential for guanidinylation of the N-terminus if HBTU is in excess | Minimal; DIC is known for clean reactions, but the urea byproduct needs to be managed. |
| Reagent Stoichiometry | Typically 1.0-1.2 equivalents | Often requires a slight excess of amino acid and coupling reagent (e.g., 1.5 eq) | Typically near-equimolar amounts can be used |
| Handling & Automation | Highly stable solid, ideal for automated synthesis | Requires pre-activation step; HBTU is a stable solid | DIC is a liquid, which can be advantageous for automated liquid handlers. OxymaPure is a stable solid. |
| Byproduct Removal | Soluble pentafluorophenol | Soluble tetramethylurea and HOBt | Soluble diisopropylurea (DIU) and OxymaPure byproducts |
| Cost of Ornithine Derivative | High | Lower | Lower |
| Cost of Coupling Reagents | N/A | Moderate | Low to Moderate |
The Underlying Chemistry: Why the Method Matters
The choice of activation strategy directly influences the reaction kinetics, potential for side reactions, and ultimately, the stereochemical integrity of the incorporated ornithine residue.
Fmoc-Orn(Boc)-OPfp: The Power of Pre-activation
Pentafluorophenyl (PFP) esters are highly reactive towards nucleophiles due to the electron-withdrawing nature of the pentafluorophenyl group, which makes it an excellent leaving group. The key advantage of using a pre-formed, stable active ester like Fmoc-Orn(Boc)-OPfp is that the coupling reaction is rapid and clean. Crucially, the growing peptide chain on the solid support is not exposed to the potentially harsh conditions or side-reaction-prone intermediates of an in-situ activation cocktail. This is particularly beneficial in large-scale synthesis where reaction control and consistency are paramount.
In-situ Activation: A Balancing Act
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used uronium-based coupling reagent known for its high efficiency and rapid reaction times. It activates the carboxylic acid of Fmoc-Orn(Boc)-OH to form a highly reactive OBt-ester. While very effective, a potential drawback, especially in large-scale synthesis where excesses of reagents may be used to drive reactions to completion, is the risk of guanidinylation of the free N-terminal amine of the peptide chain by HBTU.
DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive like OxymaPure (Ethyl cyano(hydroxyimino)acetate) represents a milder and often more racemization-suppressing activation method. DIC activates the carboxylic acid, and OxymaPure acts as a scavenger for the reactive O-acylisourea intermediate, forming a less reactive but still efficient Oxyma-ester. This method is particularly favored for coupling racemization-prone amino acids. The primary byproduct, diisopropylurea (DIU), is soluble in common washing solvents, facilitating its removal.
Cost-Benefit Analysis: A Hypothetical Large-Scale Scenario
To illustrate the economic trade-offs, let's consider a hypothetical scenario for a large-scale synthesis requiring the incorporation of 1 kg of Fmoc-Orn(Boc)-OH or its molar equivalent of Fmoc-Orn(Boc)-OPfp.
Assumptions:
-
Prices are estimates based on publicly available data for research-scale quantities and are subject to significant variation for bulk orders. A formal quote from suppliers is essential for accurate large-scale costings.
-
Equivalents of coupling reagents are based on typical protocols.
-
Labor, solvent, and waste disposal costs are considered qualitatively.
| Reagent | Estimated Price (per kg) | Molar Eq. Required | Cost per Mole of Ornithine |
| Fmoc-Orn(Boc)-OH | ~$2,700 | 1.0 | ~$1,228 |
| Fmoc-Orn(Boc)-OPfp | >$20,000 (estimated based on small scale pricing) | 1.0 | >$12,400 |
| HBTU | ~$1,000 | 1.0 | ~$379 |
| DIC | ~$1,350 (per liter, density ~0.806 g/mL) | 1.0 | ~$168 |
| OxymaPure | ~$600 | 1.0 | ~$85 |
Cost Calculation for Ornithine Incorporation (per mole):
-
Fmoc-Orn(Boc)-OPfp: >$12,400
-
Fmoc-Orn(Boc)-OH + HBTU/DIPEA:
379 (HBTU) =$1,607 -
Fmoc-Orn(Boc)-OH + DIC/OxymaPure: ~
168 (DIC) + ~ 1,481**
Analysis:
From a raw materials perspective, the in-situ activation methods are significantly more cost-effective. The premium for the pre-activated Fmoc-Orn(Boc)-OPfp is substantial. However, this is an incomplete picture. A true cost-benefit analysis must consider the following:
-
Yield and Purity: If the use of Fmoc-Orn(Boc)-OPfp leads to a higher yield of the desired peptide and fewer impurities, the cost of downstream purification (a major expense in large-scale production) could be significantly reduced. A 5-10% increase in overall yield can easily offset the higher initial reagent cost.
-
Process Time and Labor: The faster coupling times with Fmoc-Orn(Boc)-OPfp can shorten the overall synthesis time, leading to savings in labor, energy, and equipment utilization.
-
Risk Mitigation: The reliability and reduced risk of side reactions with pre-activated esters can be invaluable in a GMP (Good Manufacturing Practice) environment where batch failures can be financially catastrophic.
-
Waste Management: While all methods generate waste, the simplicity of the byproducts from PFP ester coupling may offer advantages in waste stream management.
Experimental Protocols: A Comparative Approach
For a direct comparison, a model peptide containing ornithine should be synthesized using the three different coupling strategies.
Model Peptide: Ac-Ala-Phe-Leu-Orn-Gly-NH₂
General SPPS Workflow:
Protocol 1: Coupling with Fmoc-Orn(Boc)-OPfp
-
Following the deprotection of the N-terminal Fmoc group of the preceding amino acid (Glycine) and subsequent DMF washes, swell the resin in DMF.
-
Dissolve Fmoc-Orn(Boc)-OPfp (1.2 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the Fmoc-Orn(Boc)-OPfp solution to the reaction vessel.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Proceed to the deprotection of the Fmoc group of the newly added ornithine.
Protocol 2: Coupling with Fmoc-Orn(Boc)-OH and HBTU/DIPEA
-
Following the deprotection of the preceding amino acid and DMF washes, swell the resin in DMF.
-
In a separate vessel, dissolve Fmoc-Orn(Boc)-OH (1.5 equivalents) and HBTU (1.45 equivalents) in DMF.
-
Add DIPEA (3.0 equivalents) to the activation mixture and allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin thoroughly with DMF.
-
Proceed to the next deprotection step.
Protocol 3: Coupling with Fmoc-Orn(Boc)-OH and DIC/OxymaPure
-
Following the deprotection of the preceding amino acid and DMF washes, swell the resin in DMF.
-
In a separate vessel, dissolve Fmoc-Orn(Boc)-OH (1.5 equivalents) and OxymaPure (1.5 equivalents) in DMF.
-
Add DIC (1.5 equivalents) to the solution and add immediately to the reaction vessel containing the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin thoroughly with DMF.
-
Proceed to the next deprotection step.
Decision Pathway for Large-Scale Synthesis
The optimal choice depends on a careful evaluation of the project's priorities.
Conclusion and Recommendations
For large-scale peptide synthesis, there is no single "best" method for ornithine incorporation. The decision is a strategic one that balances raw material costs against process efficiency, product quality, and risk.
-
Fmoc-Orn(Boc)-OPfp represents the premium choice for applications where the highest purity, process reliability, and speed are paramount. The significantly higher upfront cost can be justified in the synthesis of high-value therapeutic peptides where minimizing batch-to-batch variability and reducing the burden of downstream purification are critical. Its stability and ease of use also make it highly suitable for fully automated large-scale synthesis platforms.
-
In-situ activation with uronium/aminium reagents like HBTU offers a robust and time-tested balance of speed and cost-effectiveness. It is a workhorse method in many large-scale facilities. Careful control of stoichiometry is necessary to mitigate the risk of side reactions.
-
In-situ activation with carbodiimides and additives like DIC/OxymaPure is the most cost-effective option in terms of raw materials and provides an excellent safety profile with a very low risk of racemization. It may require longer coupling times, which could impact overall process time and throughput. This method is an excellent choice when cost is the primary driver and for sequences that are particularly sensitive to racemization.
Ultimately, the most prudent approach for any large-scale campaign is to perform a small-scale pilot study comparing these methods on the specific peptide sequence of interest. The empirical data on yield, purity, and impurity profiles from such a study will provide the definitive evidence needed to make the most scientifically sound and economically advantageous decision for your large-scale peptide synthesis project.
References
-
Carl ROTH. N,N'-Diisopropylcarbodiimide (DIC), 500 ml. [Link]
-
Alkali Scientific. Fmoc-D-Orn(Boc)-OH, 1 X 5 g (8521410005). [Link]
-
Activotec. Fmoc-L-Orn(Boc)-OH. [Link]
-
Aapptec Peptides. Fmoc-Orn(Boc)-OH [109425-55-0]. [Link]
-
Syngenesis Chemscience Private Limit. cyano-2-(hydroxyimino)acetate / Oxyma -pure / Ethyl cyanoglyoxylate-2-oxime. [Link]
-
Oakwood Chemical. DIC. [Link]
-
CHEMICAL POINT. Fmoc-Orn(Boc)-OPfp. [Link]
-
Aapptec Peptides. Ethyl (hydroxyimino)cyanoacetate; CAS 3849-21-6; OxymaPure. [Link]
-
The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Carl ROTH. N,N'-Diisopropylcarbodiimide (DIC), 25 ml, CAS No. 693-13-0 | Coupling Reagents. [Link]
-
Carl ROTH. N,N'-Dicyclohexylcarbodiimide (DCC), 100 g, CAS No. 538-75-0 | Coupling Reagents. [Link]
-
Carl ROTH. Ethyl(hydroxyimino)cyanoacetate (Oxyma Pure), 100 g. [Link]
-
NIH. Exploration of novel cationic amino acid-enriched short peptides: design, SPPS, biological evaluation and in silico study. [Link]
-
Carl ROTH. Ethyl(hydroxyimino)cyanoacetate (Oxyma Pure), 100 g. [Link]
-
PubMed. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]
Sources
A Comparative Guide to the Performance of Fmoc-Orn(Boc)-OPfp in Solid-Phase Peptide Synthesis on Wang and Rink Amide Resins
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of the appropriate resin and activated amino acid is paramount to achieving high yield and purity of the target peptide. This guide provides an in-depth technical comparison of the performance of N-α-Fmoc-N-δ-Boc-L-ornithine pentafluorophenyl ester (Fmoc-Orn(Boc)-OPfp) when utilized with two of the most common SPPS resins: Wang resin, for the synthesis of C-terminal carboxylic acids, and Rink Amide resin, for the synthesis of C-terminal amides.
The choice between these resins is fundamentally dictated by the desired C-terminal functionality of the peptide. However, the interplay between the resin's linker chemistry and the highly reactive nature of the pentafluorophenyl (Pfp) ester of Fmoc-Orn(Boc)-OH can significantly influence coupling efficiency, reaction kinetics, and the side-reaction profile. This guide will elucidate these nuances, providing field-proven insights and supporting data to inform your synthetic strategy.
The Rationale for Employing Fmoc-Orn(Boc)-OPfp in SPPS
The utility of Fmoc-Orn(Boc)-OH in peptide synthesis is rooted in its orthogonal protecting group strategy.[1][2] The base-labile Fmoc group on the α-amino position allows for sequential peptide chain elongation, while the acid-labile Boc group on the δ-amino side chain of the ornithine residue remains intact until the final cleavage step.[1][2] This orthogonality is crucial for preventing unwanted side reactions at the side chain during synthesis.
The activation of the carboxylic acid as a pentafluorophenyl ester further enhances its utility. Pfp esters are highly reactive acylating agents due to the strong electron-withdrawing nature of the pentafluorophenyl group.[3][4] This high reactivity translates to rapid and efficient peptide bond formation, which can minimize side reactions and often leads to higher purity of the crude peptide product.[3][5] The use of pre-activated Fmoc-amino acid-OPfp esters also avoids the need for in-situ activating reagents, which can sometimes introduce their own set of side reactions.[6]
Experimental Protocols
The following are detailed, step-by-step methodologies for the incorporation of Fmoc-Orn(Boc)-OPfp using Wang and Rink Amide resins. These protocols are designed to be self-validating, with checkpoints for monitoring reaction completion.
General Preparatory Steps (Applicable to both Resins)
-
Resin Swelling: Swell the appropriate amount of Wang or Rink Amide resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable SPPS reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution of 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.[7]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the fulvene-piperidine adduct.
-
Confirmation of Deprotection (Optional but Recommended): Perform a qualitative test, such as the Kaiser test, to confirm the presence of a free primary amine.[8]
Protocol 1: Coupling of Fmoc-Orn(Boc)-OPfp on Wang Resin
-
Coupling Solution Preparation: Dissolve Fmoc-Orn(Boc)-OPfp (2-3 equivalents relative to the resin loading) in DMF. To enhance the coupling rate, 1-hydroxybenzotriazole (HOBt) (1 equivalent) can be added to the solution.[5][6]
-
Coupling Reaction: Add the coupling solution to the deprotected peptide-resin. Agitate the mixture at room temperature.
-
Reaction Monitoring: The coupling of highly reactive Pfp esters is typically rapid.[4] Monitor the reaction progress after 60 minutes using a qualitative method like the Kaiser test. If the test is positive (indicating incomplete coupling), allow the reaction to proceed for another 60 minutes and re-test. The reaction is generally complete within 1-3 hours.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.
-
Chain Elongation: Proceed to the deprotection step for the next amino acid in the sequence.
Protocol 2: Coupling of Fmoc-Orn(Boc)-OPfp on Rink Amide Resin
The coupling protocol for Rink Amide resin is identical to that of Wang resin, leveraging the same principles of Fmoc-SPPS.
-
Coupling Solution Preparation: Dissolve Fmoc-Orn(Boc)-OPfp (2-3 equivalents) and optionally HOBt (1 equivalent) in DMF.[5][6]
-
Coupling Reaction: Add the prepared solution to the deprotected peptide-resin and agitate at room temperature.
-
Reaction Monitoring: Monitor the coupling progress after 60 minutes. The high reactivity of the Pfp ester ensures efficient coupling, typically reaching completion within 1-3 hours.
-
Washing: Upon reaction completion, drain the vessel and wash the resin extensively with DMF (5-7 times).
-
Chain Elongation: Continue with the synthesis by deprotecting the newly added Ornithine residue for the subsequent coupling.
Comparative Performance Analysis
| Performance Metric | Fmoc-Orn(Boc)-OPfp on Wang Resin | Fmoc-Orn(Boc)-OPfp on Rink Amide Resin | Rationale and Causality |
| Coupling Efficiency | High | High | The high reactivity of the Pfp ester ensures efficient acylation of the free amine on both polystyrene-based resins under standard conditions.[3][4] |
| Typical Crude Purity | Good to High | High to Very High | Rink Amide resin is generally associated with fewer side reactions during chain elongation and cleavage compared to Wang resin.[8][9] |
| Racemization Risk | Very Low | Very Low | The use of pre-activated Pfp esters is known to minimize racemization compared to in-situ activation methods.[4] |
| Primary Side Reaction | Diketopiperazine (DKP) Formation: This is a significant risk, especially when Ornithine is the second or third residue. The ester linkage of Wang resin is susceptible to intramolecular attack by the deprotected N-terminal amine of the dipeptide, leading to cleavage from the resin and formation of a cyclic dipeptide.[1][7] | Minimal DKP Formation: The amide linkage in Rink Amide resin is significantly more stable and less prone to intramolecular cyclization, making DKP formation a much less prevalent side reaction.[8] | |
| Cleavage Conditions | Strong Acidolysis (e.g., 95% TFA) | Strong Acidolysis (e.g., 95% TFA) | Both the p-alkoxybenzyl ester linker of Wang resin and the Rink Amide linker are designed to be cleaved under strong acidic conditions, which also removes the Boc protecting group from the Ornithine side chain.[3][5] |
| Cleavage By-products | Potential for alkylation of sensitive residues by cleavage artifacts from the linker.[4] | Potential for formation of C-terminal N-alkylated peptide amides due to linker decomposition, though this is less common with modern, more stable Rink Amide resins.[1] |
Visualization of Key Workflows and Concepts
Experimental Workflow for Coupling Fmoc-Orn(Boc)-OPfp
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Logical Relationship of Resin Choice to Potential Side Reactions
Caption: Influence of resin linker on the propensity for DKP formation.
Conclusion and Recommendations
The use of Fmoc-Orn(Boc)-OPfp offers a highly efficient method for incorporating this non-proteinogenic amino acid into synthetic peptides, characterized by rapid coupling kinetics and a low risk of racemization.
-
For the synthesis of peptides with a C-terminal carboxylic acid , Wang resin is a suitable choice. However, researchers must be vigilant about the potential for diketopiperazine formation, especially if the sequence is prone to this side reaction (e.g., with Proline or Glycine in the C-terminal dipeptide). Strategies to mitigate DKP formation, such as the use of dipeptide building blocks, may be necessary.
-
For the synthesis of peptides with a C-terminal amide , Rink Amide resin is the superior choice. It provides high coupling efficiency with Fmoc-Orn(Boc)-OPfp while significantly minimizing the risk of diketopiperazine formation due to the stability of its amide linker. This generally leads to a cleaner crude product and a more straightforward purification process.
Ultimately, the decision between Wang and Rink Amide resin is dictated by the desired final product. By understanding the inherent chemical properties of each resin and the highly reactive nature of the Pfp ester, researchers can optimize their synthetic protocols to maximize both yield and purity.
References
-
Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. (2021). National Institutes of Health. [Link]
-
Microwave Irradiated High-Speed Solution Synthesis of Peptide Acids Employing Fmoc-Amino Acid Pentafluorophenyl Esters as Coupling Agents. (2023). ResearchGate. [Link]
-
Synthesis of peptides on solid phase using pentafluorophenyl esters. (2021). ResearchGate. [Link]
-
Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. (2022). ResearchGate. [Link]
-
Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. (2013). ResearchGate. [Link]
-
Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2025). ResearchGate. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. [Link]
-
DKP formation mechanism. (2022). ResearchGate. [Link]
-
Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis. (1992). PubMed. [Link]
-
Choosing the Right Resin: A Comparison of Rink Amide MBHA vs. Other Peptide Supports. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]
-
A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. (2014). Indian Academy of Sciences. [Link]
-
Peptide Synthesis Resins. (n.d.). AAPPTec. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). PubMed. [Link]
-
How to choose the right resin functionality for solid phase peptide synthesis. (2023). Biotage. [Link]
-
Kinetics of diketopiperazine formation using model peptides. (1995). PubMed. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). National Institutes of Health. [Link]
Sources
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- 4. Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. nbinno.com [nbinno.com]
- 9. biotage.com [biotage.com]
A Senior Application Scientist's Guide to Verifying the Purity of Fmoc-Orn(Boc)-OPfp: A Comparative Analysis of Spectroscopic Methods
The chemical and stereochemical purity of activated amino acid derivatives is a cornerstone of successful solid-phase peptide synthesis (SPPS). For Nα-Fmoc-Nδ-Boc-L-ornithine pentafluorophenyl ester (Fmoc-Orn(Boc)-OPfp), a critical building block, even minute impurities can lead to the generation of deletion sequences, side-product formation, and downstream purification challenges that compromise the yield and biological activity of the final peptide therapeutic.[1]
This guide provides an in-depth comparison of the primary spectroscopic methods used to verify the purity of Fmoc-Orn(Boc)-OPfp. We will move beyond a simple listing of techniques to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on creating a self-validating analytical workflow that ensures the integrity of your starting materials and, ultimately, your final product.
The Analytical Challenge: Identifying Potential Impurities
Before comparing analytical techniques, we must understand what we are looking for. Impurities in a batch of Fmoc-Orn(Boc)-OPfp can arise from its synthesis, handling, or storage. A robust quality control (QC) strategy must be capable of detecting:
-
Chemical Impurities:
-
Starting Materials: Unreacted Nα-Fmoc-Nδ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH).
-
Side-Reaction Products: Dipeptides (e.g., Fmoc-Orn(Boc)-Orn(Boc)-OPfp) formed during activation.[1]
-
Degradation Products: Hydrolysis of the active ester back to the carboxylic acid.
-
-
Enantiomeric Impurities:
-
D-Enantiomer: The presence of Fmoc-D-Orn(Boc)-OPfp can introduce diastereomeric impurities into the peptide sequence that are often difficult to separate from the target peptide.[2] The required enantiomeric excess (ee) for commercially available Fmoc amino acids is often greater than 99.0%, and for critical applications, can be as high as ≥99.8% ee.[3]
-
-
Process-Related Impurities: Residual solvents or reagents from the synthesis and purification process.
Comparative Analysis of Core Spectroscopic Techniques
No single analytical method can fully address both the identity and purity of a complex molecule like Fmoc-Orn(Boc)-OPfp.[4][5] A multi-pronged, or orthogonal, approach is essential. The three pillars of purity verification for this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation and Quantification
HPLC is the undisputed gold standard for assessing the purity of Fmoc-amino acids due to its high resolution, sensitivity, and robustness.[1] It excels at separating the target compound from closely related impurities.
-
Reversed-Phase HPLC (RP-HPLC): This is the primary method for determining chemical purity. The nonpolar Fmoc group provides a strong chromophore for UV detection (typically at 265 nm or 301 nm), allowing for sensitive detection and quantification of the main component and related impurities.[1][6]
-
Expert Insight: The percentage purity reported by RP-HPLC is a measure of relative purity based on UV-active components. It cannot identify co-eluting species or non-UV-active impurities. Therefore, a 99.5% purity result from HPLC should be interpreted with caution until confirmed by an orthogonal technique like mass spectrometry.
-
-
Chiral HPLC: Essential for determining enantiomeric purity. Specialized Chiral Stationary Phases (CSPs) are used to separate the L- and D-enantiomers. Polysaccharide-based CSPs are particularly effective for resolving N-Fmoc protected amino acids.[3][7]
-
Expert Insight: Method development for chiral separations can be more complex than for RP-HPLC. The choice of mobile phase and CSP is critical to achieving baseline resolution.[7] This analysis is non-negotiable for any process governed by GMP, as enantiomeric impurities can have significant and unforeseen pharmacological effects.[2]
-
Mass Spectrometry (MS): The Definitive Tool for Identity Confirmation
While HPLC separates components, MS provides the molecular weight information needed to confirm the identity of the main peak and tentatively identify impurities. When coupled with LC (LC-MS), it becomes a powerful tool for purity analysis.[6]
-
Principle: For Fmoc-Orn(Boc)-OPfp (Molecular Formula: C₃₁H₂₉F₅N₂O₆, Molecular Weight: 620.56 g/mol ), electrospray ionization (ESI) in positive mode is typically used.[6][8] We would expect to see the protonated molecule [M+H]⁺ at an m/z of 621.57.
-
Expert Insight: In addition to the main compound, it is crucial to search for the m/z of expected impurities. For example, the corresponding carboxylic acid, Fmoc-Orn(Boc)-OH (MW: 454.52 g/mol ), would appear at an m/z of 455.53 [M+H]⁺.[9] This allows for the confident identification of hydrolysis products that might not be fully resolved by HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR provides unparalleled detail on the chemical structure of the molecule and can be used for both identification and quantification (qNMR).[10] While HPLC and MS may struggle to differentiate isomers, NMR can provide definitive structural proof.[4]
-
¹H NMR: A proton NMR spectrum provides a unique fingerprint of the molecule. The integration of signals can be used to confirm the ratio of the different protecting groups (Fmoc, Boc) and the amino acid backbone.
-
Expert Insight: For Fmoc-Orn(Boc)-OPfp, the aromatic protons of the Fmoc group (typically ~7.3-7.8 ppm) and the characteristic 9-proton singlet of the Boc group (~1.4 ppm) are key diagnostic signals.[11] Any deviation in the integration ratios or the appearance of unexpected signals is a clear indicator of impurity.
-
-
Quantitative NMR (qNMR): qNMR is a primary ratio method of measurement that can determine the purity of a sample with high accuracy without the need for a specific reference standard for each impurity.[10][12] By comparing the integral of a known signal from the analyte to that of a certified internal standard of known concentration, a direct and absolute purity value can be obtained.
Performance Comparison
The following table summarizes the key performance attributes of each technique for the analysis of Fmoc-Orn(Boc)-OPfp.
| Technique | Primary Application | Information Provided | Sensitivity | Resolution/Specificity | Throughput | Key Limitations |
| RP-HPLC | Chemical Purity & Quantification | Relative purity (%), retention time | High (ng-pg) | High separation power for chemical impurities | High | Cannot confirm identity; co-elution possible; blind to non-UV active impurities.[1] |
| Chiral HPLC | Enantiomeric Purity | Enantiomeric excess (ee%), separation of D/L forms | High (ng-pg) | Specific for stereoisomers | Medium-High | Requires specialized columns and method development.[3][7] |
| LC-MS | Identity Confirmation & Impurity ID | Molecular weight of parent and impurities | Very High (pg-fg) | High (separation from LC, mass analysis from MS) | High | Ionization suppression can affect quantification; cannot distinguish isomers.[5][6] |
| ¹H NMR | Structural Verification | Unambiguous molecular structure, ratio of components | Low (mg-µg) | High structural specificity | Low | Lower sensitivity; complex mixtures can lead to overlapping signals.[4] |
| qNMR | Absolute Purity & Quantification | Absolute purity (wt%), concentration | Low (mg-µg) | Very high for quantification | Low | Requires longer analysis times and careful selection of internal standards.[10][12] |
Integrated Analytical Workflow
A trustworthy and self-validating system relies on the synergistic use of these techniques. The following workflow illustrates a robust approach to purity verification.
Sources
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The Strategic Advantage of Pre-activation: A Comparative Guide to Peptide Synthesis with Fmoc-Orn(Boc)-OPfp
For the discerning researcher in peptide chemistry and drug development, the efficient incorporation of non-canonical amino acids is a critical juncture in the synthesis of novel therapeutics. Ornithine, with its versatile side chain, is a cornerstone for constructing cyclic peptides and other complex architectures.[1] This guide provides an in-depth technical comparison between the conventional in-situ activation of Fmoc-Orn(Boc)-OH and the use of the pre-activated pentafluorophenyl (PFP) ester, Fmoc-Orn(Boc)-OPfp, in Solid-Phase Peptide Synthesis (SPPS).
The Conventional Approach: In-Situ Activation of Fmoc-Orn(Boc)-OH
The standard and widely adopted method for incorporating ornithine into a growing peptide chain involves the use of Nα-Fmoc-Nδ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH).[2] This amino acid derivative utilizes an orthogonal protection scheme where the Fmoc group is labile to basic conditions (e.g., piperidine) and the Boc group is removed by acid (e.g., trifluoroacetic acid), allowing for selective manipulation of the alpha-amino and side-chain amino groups, respectively.[]
In a typical Fmoc-SPPS workflow, the carboxylic acid of Fmoc-Orn(Boc)-OH is activated in-situ just prior to the coupling step. This is achieved by introducing a coupling reagent, which converts the carboxyl group into a more reactive species, susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.
Commonly used coupling reagents include aminium/uronium salts like HBTU and HATU, or phosphonium salts such as PyBOP. These reagents are highly efficient but introduce additional variables and potential side reactions into the synthesis.[4][5]
The High-Performance Alternative: Fmoc-Orn(Boc)-OPfp
Fmoc-Orn(Boc)-OPfp is a pre-activated form of the ornithine derivative where the carboxylic acid has been converted to a pentafluorophenyl ester.[6] The PFP moiety is a highly effective activating group due to the strong electron-withdrawing nature of the fluorine atoms, which makes the carbonyl carbon exceptionally electrophilic.[6]
The use of a PFP ester simplifies the coupling step by eliminating the need for a separate coupling reagent and the associated pre-activation time. This approach offers several distinct advantages in terms of efficiency, purity, and convenience.
Causality of Enhanced Performance with Fmoc-Orn(Boc)-OPfp
The decision to use a pre-activated PFP ester is rooted in the fundamental principles of reaction kinetics and purity. By having the activation already in place, the coupling reaction can proceed more rapidly and with fewer competing side reactions.
-
Increased Reactivity and Speed: PFP esters are among the most reactive active esters used in peptide synthesis. This heightened reactivity translates to significantly shorter coupling times compared to many in-situ methods, which is particularly advantageous for sterically hindered couplings or for accelerating the overall synthesis.
-
Reduced Risk of Side Reactions: In-situ coupling reagents, especially uronium/aminium salts like HBTU, can react with the free N-terminal amine of the peptide to form a guanidinyl group, which terminates the chain elongation.[4] The use of a pre-activated PFP ester completely circumvents this risk as no external coupling reagent is present.
-
Lower Racemization Potential: The conditions for forming the PFP ester are carefully controlled during its synthesis. This, combined with the rapid coupling kinetics, minimizes the window of opportunity for epimerization of the chiral amino acid, a critical factor in the synthesis of bioactive peptides.
-
Stability and Convenience: Fmoc-Orn(Boc)-OPfp is a stable, crystalline solid that can be stored for extended periods.[6] This offers a convenient "plug-and-play" approach to peptide synthesis, eliminating the need to handle and prepare solutions of often moisture-sensitive and expensive coupling reagents.
Comparative Performance Analysis
| Parameter | In-Situ Activation (e.g., HBTU/DIPEA) | Fmoc-Orn(Boc)-OPfp | Rationale & Supporting Evidence |
| Coupling Time | 30-60 minutes | 15-30 minutes | PFP esters are highly reactive, leading to faster reaction kinetics. |
| Reagents Required | Fmoc-Orn(Boc)-OH, HBTU, DIPEA | Fmoc-Orn(Boc)-OPfp | Eliminates the need for a separate coupling reagent and base for activation. |
| Risk of Guanidinylation | Moderate | None | The absence of a uronium salt reagent prevents this side reaction.[4] |
| Final Peptide Purity | Good to Excellent | Excellent to High | Reduced side reactions and faster coupling lead to fewer deletion and modified sequences.[6] |
| Cost per Coupling | Moderate | Higher initial cost for the derivative, but potential savings on coupling reagents and synthesis time. | |
| Convenience | Requires pre-activation step | Direct addition to the reaction vessel | Simplifies the workflow and reduces handling of multiple reagents. |
Experimental Protocols
Standard SPPS Cycle using In-Situ Activation
This protocol outlines the incorporation of Fmoc-Orn(Boc)-OH using HBTU as the coupling reagent.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Orn(Boc)-OH (3 eq.), HBTU (2.9 eq.), and diisopropylethylamine (DIPEA) (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 30-60 minutes.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
Enhanced SPPS Cycle using Fmoc-Orn(Boc)-OPfp
This protocol demonstrates the streamlined incorporation of ornithine using the pre-activated PFP ester.
-
Resin Preparation: Swell the appropriate resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Wash thoroughly with DMF.
-
Coupling: Dissolve Fmoc-Orn(Boc)-OPfp (2-3 eq.) in DMF and add directly to the deprotected resin. Agitate for 15-30 minutes.
-
Washing: Wash the resin with DMF.
-
Monitoring: Perform a Kaiser test.
-
Repeat: Continue with the synthesis of the peptide chain.
Case Study: On-Resin Cyclization via Lactam Bridge Formation
A key application of ornithine is in the synthesis of cyclic peptides through the formation of a lactam bridge between the side-chain amine of ornithine and a C-terminal carboxylic acid or the side chain of an acidic amino acid (e.g., Asp or Glu).
Protocol for On-Resin Cyclization
-
Linear Peptide Synthesis: Assemble the linear peptide on a suitable resin (e.g., 2-chlorotrityl chloride resin to allow for side-chain anchoring or later cleavage to a free acid). Incorporate Fmoc-Orn(Boc)-OH at the desired position.
-
Side-Chain Deprotection: After completion of the linear sequence, selectively deprotect the side chain of ornithine by removing the Boc group with a mild solution of TFA (e.g., 1-2% TFA in dichloromethane) while the peptide remains attached to the resin.
-
Cyclization: Activate the C-terminal carboxylic acid (if the peptide is attached via a side chain) or the side chain of an Asp/Glu residue using a coupling reagent like PyBOP or HATU. The cyclization is then allowed to proceed.
-
Cleavage and Final Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a standard TFA cleavage cocktail.
The use of Fmoc-Orn(Boc)-OPfp in the initial linear synthesis ensures a high purity of the linear precursor, which is critical for the success of the subsequent cyclization step.
Visualizing the Workflow
Caption: Comparative workflow for ornithine incorporation.
Conclusion
For the synthesis of peptides containing ornithine, particularly for complex structures like cyclic peptides, the use of Fmoc-Orn(Boc)-OPfp presents a compelling case for its adoption. While the initial cost of the pre-activated derivative may be higher, the benefits of faster coupling times, higher purity, reduced side reactions, and overall convenience can lead to significant savings in time, materials, and purification efforts. This makes Fmoc-Orn(Boc)-OPfp a superior choice for researchers aiming for the highest quality and efficiency in their peptide synthesis endeavors.
References
- Solid phase synthesis of a cyclic peptide using fmoc chemistry. (1991). International Journal of Peptide and Protein Research.
- Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation. (n.d.).
- Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). Hindawi.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
- Boc Solid-Phase Synthesis of Conjugable Cyclic Depsipeptide Cotransin for Use as a Biological Probe. (2016). University of Surrey.
- Mastering Fmoc Solid-Phase Peptide Synthesis with N-alpha-Fmoc-Ndelta-Boc-L-ornithine. (2026). Logic Thinker AI.
- Why Fmoc-Protected Amino Acids Domin
- Fmoc-D-Orn(Boc)-OPfp. (n.d.). Chem-Impex.
- Fmoc-Orn(Boc)-OH = 96.0 HPLC 109425-55-0. (n.d.). Sigma-Aldrich.
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis. (n.d.). BenchChem.
- Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy. (2022). MDPI.
- HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. (n.d.). BenchChem.
- A Comparative Guide to Coupling Reagents for FMOC-L-Valine in Peptide Synthesis. (n.d.). BenchChem.
- Case studies of successful peptide synthesis using Boc-D-HomoSec(pMeBzl). (n.d.). BenchChem.
- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Journal of the Brazilian Chemical Society.
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (n.d.). Sigma-Aldrich.
- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
- T boc fmoc protocols in peptide synthesis. (2018). Slideshare.
- Planning a Peptide Synthesis. (n.d.). AAPPTec.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
